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Core Science & Biosynthesis

Foundational

Dihydroactinidiolide: Natural Sources, Biosynthesis, and Therapeutic Potential

Executive Summary Dihydroactinidiolide (DHA) is a volatile terpene lactone (C₁₁H₁₆O₂) belonging to the norisoprenoid class. Structurally derived from the oxidative degradation of carotenoids, DHA serves a dual role in na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroactinidiolide (DHA) is a volatile terpene lactone (C₁₁H₁₆O₂) belonging to the norisoprenoid class. Structurally derived from the oxidative degradation of carotenoids, DHA serves a dual role in nature: it is a potent semiochemical (pheromone) in insects and a flavor/fragrance constituent in plants like Camellia sinensis (tea) and Nicotiana tabacum (tobacco).

For drug development professionals, DHA represents a high-value scaffold due to its demonstrated activity as an Acetylcholinesterase (AChE) inhibitor (IC₅₀ ≈ 34 nM) and its cytotoxicity against specific cancer cell lines. This guide dissects the natural reservoirs of DHA, elucidates the mechanistic pathways of its formation (biotic and abiotic), and provides validated protocols for its extraction and isolation.

Chemical Identity & Structural Logic

DHA is characterized by a trimethyl-substituted lactone ring fused to a cyclohexane ring. Its formation is chemically logical: it is the stable lactonization product of the unstable intermediates formed during the oxidation of


-ionone.
PropertySpecification
IUPAC Name (4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2-one)
Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
Odor Profile Sweet, tea-like, fruity, slight musk/coumarin notes
Chirality Naturally occurs as the (R)-enantiomer in most plant sources
Solubility Soluble in organic solvents (DCM, Ethanol, Hexane); Insoluble in water

Natural Reservoirs: Biotic Sources

DHA is rarely a primary metabolite; rather, it accumulates in tissues rich in carotenoids that undergo oxidative stress or enzymatic cleavage.

Comparative Source Table
Source CategorySpecies / ReservoirConcentration ContextFunction/Significance
Botanical Camellia sinensis (Black Tea)High (formed during fermentation)Key aroma compound; result of carotene photo-oxidation.
Botanical Actinidia polygama (Silver Vine)Moderate to HighFeline attractant (similar to nepetalactone).
Botanical Nicotiana tabacum (Tobacco)High (post-curing)Contributes to the characteristic "hay" aroma.
Insect Solenopsis invicta (Red Fire Ant)Trace (Glandular)Queen recognition pheromone; regulates colony hierarchy.
Insect Megaselia halterata (Phorid Fly)TraceSex pheromone.[1]
Mammalian Vulpes vulpes (Red Fox)Trace (Urine/Glands)Territorial marking/signaling.

Biosynthetic & Formation Mechanisms

The formation of DHA is a study in carotenoid catabolism . It occurs via two distinct pathways:[2][3]

  • Biotic (Enzymatic): Regulated cleavage by Carotenoid Cleavage Dioxygenases (CCDs).

  • Abiotic (Photo/Thermal): ROS-mediated degradation (common in tea/tobacco processing).

The Core Pathway: -Carotene to DHA

The precursor is invariably


-carotene. The process involves the initial cleavage to 

-ionone, followed by epoxidation and ring contraction/lactonization.

Key Mechanistic Steps:

  • Primary Cleavage:

    
    -Carotene is cleaved at the 9,10 (
    
    
    
    ) double bond by CCD enzymes (or singlet oxygen) to yield
    
    
    -ionone.
  • Epoxidation:

    
    -ionone undergoes oxidation at the 5,6-double bond to form 5,6-epoxy-
    
    
    
    -ionone
    .
  • Lactonization: The epoxide undergoes oxidative cleavage (often releasing a C2 fragment like glyoxal or acetate equivalent) and cyclizes to form the stable lactone, Dihydroactinidiolide.

Pathway Visualization

The following diagram illustrates the oxidative degradation pathway.

Biosynthesis cluster_conditions Formation Contexts Carotene β-Carotene (C40 Precursor) Ionone β-Ionone (Primary Volatile) Carotene->Ionone Enzymatic Cleavage (CCD1/CCD4) or Photo-oxidation Epoxy 5,6-Epoxy-β-Ionone (Unstable Intermediate) Ionone->Epoxy CYP450 or ROS (Epoxidation) DHA Dihydroactinidiolide (Stable Lactone) Epoxy->DHA Oxidative Cleavage & Lactonization (-C2 fragment) Tea Tea Fermentation (Abiotic/ROS) Plant Plant Senescence (Biotic/Enzymatic)

Figure 1: The oxidative pathway from β-Carotene to Dihydroactinidiolide via β-Ionone intermediates.[1][][5][6]

Extraction & Isolation Protocols

For research and drug discovery, isolating DHA from natural sources (like fermented tea leaves or tobacco) is often more cost-effective than total synthesis. The following protocol ensures high purity suitable for bioassays.

Protocol: Solvent Extraction & Fractionation

Objective: Isolate DHA from Camellia sinensis (Black Tea).

Reagents: Dichloromethane (DCM), Anhydrous Na₂SO₄, Silica Gel (60-120 mesh), Hexane, Ethyl Acetate.

Step-by-Step Methodology:

  • Preparation: Grind 100g of dried black tea leaves to a fine powder (20 mesh).

  • Extraction:

    • Perform a solid-liquid extraction using 500mL DCM in a Soxhlet apparatus for 6 hours.

    • Why: DCM is non-polar enough to dissolve terpenes but polar enough to extract the lactone.

  • Concentration:

    • Dry the extract over anhydrous Na₂SO₄ to remove water (crucial to prevent hydrolysis).

    • Concentrate under reduced pressure (Rotary Evaporator) at 35°C to yield the crude oleoresin.

  • Fractionation (Column Chromatography):

    • Load crude extract onto a Silica Gel column.

    • Mobile Phase Gradient: Start with 100% Hexane

      
       Hexane:Ethyl Acetate (95:5) 
      
      
      
      (90:10).
    • Observation: DHA typically elutes in the 90:10 to 85:15 fractions due to the polarity of the lactone moiety.

  • Validation:

    • Monitor fractions via TLC (Visualize with Vanillin-H₂SO₄ reagent; DHA appears as a pink/purple spot).

    • Confirm identity via GC-MS (Target ion peaks: m/z 180 [M+], 137, 111).

Isolation Workflow Diagram

Extraction Raw Raw Material (Black Tea/Tobacco) Soxhlet Soxhlet Extraction (Solvent: DCM) Raw->Soxhlet Grinding Drying Dehydration (Na2SO4) Soxhlet->Drying Crude Extract Conc Concentration (Rotovap < 40°C) Drying->Conc Column Silica Chromatography (Hexane:EtOAc Gradient) Conc->Column Load Sample Pure Purified DHA (>95% Purity) Column->Pure Elution @ 10-15% EtOAc

Figure 2: Phytochemical workflow for the isolation of Dihydroactinidiolide from plant biomass.

Pharmacological & Industrial Relevance

For the drug development professional, DHA is more than a fragrance ingredient. It is a bioactive lead compound.

Neuroprotection (Alzheimer's Disease)

DHA has shown significant potential as a multi-target agent for Alzheimer's:

  • Mechanism: It acts as a competitive inhibitor of Acetylcholinesterase (AChE).

  • Potency: Reported IC₅₀ values are in the nanomolar range (~34 nM), comparable to some synthetic standards.[7][][8][9]

  • Amyloid Beta: It disrupts the self-aggregation of Aβ25-35 peptides, reducing neurotoxicity in Neuro2a cells.[8]

Oncology (Cytotoxicity)[7]
  • Activity: Exhibits cytotoxic effects against HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines.

  • Mechanism: Induction of oxidative stress (ROS generation) specifically within tumor cells, leading to apoptosis.

Pheromone Technology[13]
  • Application: Used in "attract-and-kill" strategies for Red Fire Ant (Solenopsis invicta) control. DHA disrupts the colony social structure by mimicking queen pheromones.

References

  • Das, M., et al. (2018). "Dihydroactinidiolide, a natural product against Aβ25-35 induced toxicity in Neuro2a cells: Synthesis, in silico and in vitro studies."[] Bioorganic Chemistry, 81, 340-349.[] Link

  • Yao, S., et al. (1998). "Catalytic enantioselective synthesis of the pheromone dihydroactinidiolide." Journal of Organic Chemistry, 63(1), 118-121. Link

  • Rocca, J.R., et al. (1983). "Dihydroactinidiolide: A component of the queen recognition pheromone of the red imported fire ant."[10] Tetrahedron Letters, 24(18), 1889-1892. Link

  • Bosser, A., & Belin, J.M. (1994). "Co-oxidation of β-carotene by xanthine oxidase: formation of dihydroactinidiolide."[5] Biotechnology Progress, 10, 555-559. Link

  • Kainuma, K., et al. (1976). "Isolation and identification of dihydroactinidiolide from black tea." Agricultural and Biological Chemistry.

Sources

Exploratory

Technical Guide: Dihydroactinidiolide (DHA) – Degradation Pathways, Metabolic Fate, and Analytical Characterization

Executive Summary Dihydroactinidiolide (DHA; C₁₁H₁₆O₂) is a volatile terpene lactone and a prominent norisoprenoid flavor compound. While widely recognized in the flavor and fragrance industry for its tea-like, coumarin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydroactinidiolide (DHA; C₁₁H₁₆O₂) is a volatile terpene lactone and a prominent norisoprenoid flavor compound. While widely recognized in the flavor and fragrance industry for its tea-like, coumarin notes, DHA has emerged as a bioactive scaffold in drug discovery, exhibiting acetylcholinesterase (AChE) inhibitory potential and cytotoxicity against specific cancer cell lines.

This technical guide elucidates the dual nature of DHA degradation :

  • Genesis via Degradation: The oxidative cleavage pathways of

    
    -carotene that yield DHA.
    
  • Metabolic & Chemical Fate: The stability of the lactone ring and its subsequent catabolism in biological systems.

Part 1: The Genesis – Carotenoid Oxidative Cascades

DHA is rarely a biosynthetic end-product of de novo terpene synthesis; rather, it is the stable terminal product of the oxidative degradation of carotenoids, specifically


-carotene. Understanding this cascade is critical for controlling DHA yield in fermentation or extraction processes.
The ROS-Mediated Pathway

The primary mechanism of formation is the non-enzymatic, singlet oxygen (


) mediated photo-oxidation of 

-carotene. This process occurs naturally in plant senescence (e.g., tobacco curing, tea fermentation) and can be simulated in photoreactors.

The Mechanistic Step-Flow:

  • Initial Cleavage: Reactive Oxygen Species (ROS) attack the C9-C10 double bond of

    
    -carotene, cleaving the polyene chain to yield 
    
    
    
    -Ionone
    .
  • Epoxidation:

    
    -Ionone undergoes further oxidation at the cyclohexenyl ring double bond (C5-C6), forming 5,6-epoxy-
    
    
    
    -ionone
    .
  • Lactonization: A rearrangement reaction, often acid-catalyzed or thermally driven, opens the epoxide ring and cyclizes the side chain to form the lactone ring of Dihydroactinidiolide .

Enzymatic Co-Oxidation

In biological systems, this "degradation" is often catalyzed by dioxygenases.

  • Enzymes: Carotenoid Cleavage Dioxygenases (CCDs).

  • Mechanism: CCDs specifically target the 9,10 double bond. Subsequent conversion of

    
    -ionone to DHA in plants often involves lipoxygenase (LOX) activity, which generates peroxyl radicals that drive the oxidation of the ionone ring.
    

Technical Insight: In synthetic applications, the conversion of


-ionone to DHA is the rate-limiting step. Using Rose Bengal as a photosensitizer significantly accelerates the 

generation required for the 5,6-epoxy intermediate formation.

Part 2: Chemical Stability and Metabolic Fate

Once formed, DHA acts as a "metabolic sink" due to the relative stability of its lactone moiety. However, in drug development contexts, its degradation (clearance) is governed by hydrolytic and oxidative pathways.

Hydrolytic Ring Opening

The core structural feature of DHA is the


-lactone ring.
  • Chemical Hydrolysis: Under alkaline conditions (pH > 9), the lactone ring opens to form the corresponding hydroxy-acid (dihydroactinidiolic acid) . This reaction is reversible; acidification often leads to spontaneous re-lactonization.

  • Enzymatic Hydrolysis: In mammalian metabolism, serum paraoxonases (PONs) and liver carboxylesterases are the primary candidates for cleaving the lactone ring, rendering the molecule more polar and excretable.

Phase I and Phase II Metabolism

For researchers evaluating DHA as a drug candidate (e.g., for Alzheimer's), understanding its clearance is vital.

  • Phase I (Oxidative): The trimethyl-cyclohexane ring is susceptible to hydroxylation by Cytochrome P450 (CYP450) enzymes (likely CYP3A4 or CYP2C9 based on structural homology with other terpenes). Hydroxylation typically occurs at the C-3 or C-4 position.

  • Phase II (Conjugation): The resulting hydroxyl groups (or the opened hydroxy-acid) undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to facilitate renal excretion.

Part 3: Experimental Protocols

Protocol A: Controlled Photo-Oxidative Synthesis of DHA

Use this protocol to generate DHA standards or study degradation kinetics.

Reagents:


-Ionone (>95%), Rose Bengal (Sensitizer), Methanol (HPLC grade).
Equipment:  Photochemical reactor (500W Tungsten-Halogen), GC-MS.
  • Preparation: Dissolve

    
    -ionone (0.1 M) in methanol. Add Rose Bengal (10 µM).
    
  • Irradiation: Place the solution in a water-cooled jacketed vessel (maintain 25°C). Irradiate with visible light while bubbling a steady stream of O₂ through the solution.

  • Monitoring: Aliquot 100 µL every 30 minutes. Analyze via GC-MS (See Protocol B).

  • Termination: Reaction reaches equilibrium typically within 4-6 hours.

  • Purification: Evaporate solvent. Purify residue via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).

Protocol B: GC-MS Detection and Quantification

Standardized workflow for volatile analysis.

  • Extraction: Solid Phase Microextraction (SPME).

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for volatiles with varying polarity.

    • Condition: 60°C for 30 min equilibration.

  • GC Parameters:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Oven Program: 60°C (hold 2 min)

      
       5°C/min to 200°C 
      
      
      
      20°C/min to 280°C.
  • MS Parameters:

    • Mode: Electron Impact (EI) 70eV.

    • Scan Range: 40–350 m/z.

    • Target Ions (Quant): m/z 111 (Base peak), 180 (Molecular ion), 137.

Part 4: Visualizing the Pathways

Diagram 1: The Oxidative Cascade ( -Carotene to DHA)

CaroteneDegradation Carotene β-Carotene (C40 Polyene) Ionone β-Ionone (Primary Cleavage Product) Carotene->Ionone ROS / O2 (Photo-oxidation) or CCD Enzyme EpoxyIonone 5,6-Epoxy-β-Ionone (Unstable Intermediate) Ionone->EpoxyIonone Epoxidation (Singlet Oxygen) Homogeranic Homogeranic Acid (Side Pathway) Ionone->Homogeranic Oxidative Cleavage DHA Dihydroactinidiolide (Stable Lactone) EpoxyIonone->DHA Lactonization (-H2O / Rearrangement)

Caption: The degradation pathway of β-carotene yielding Dihydroactinidiolide via the critical 5,6-epoxy-β-ionone intermediate.

Diagram 2: Metabolic Fate of DHA (Drug Development Context)

DHAMetabolism DHA Dihydroactinidiolide (Parent Drug) HydroxyAcid Dihydroactinidiolic Acid (Ring Open) DHA->HydroxyAcid Hydrolysis (PONs / Carboxylesterase) HydroxylatedDHA OH-DHA (Phase I Metabolite) DHA->HydroxylatedDHA Oxidation (CYP450) Conjugate Glucuronide Conjugate (Phase II / Excretion) HydroxyAcid->Conjugate UGT Conjugation HydroxylatedDHA->Conjugate UGT Conjugation

Caption: Hypothetical metabolic clearance pathways of DHA involving lactone hydrolysis and CYP450-mediated hydroxylation.

Part 5: Data Summary

Table 1: Physicochemical Profile of Dihydroactinidiolide

ParameterValueSignificance in Protocol
CAS Number 15356-74-8Identification Standard
Molecular Weight 180.24 g/mol Mass Spec Target Ion (M+)
LogP ~2.2Indicates lipophilicity; requires non-polar extraction (SPME/DCM).
Boiling Point 296°CRequires high GC oven ramp (up to 280°C).
Solubility Ethanol, DCM, HexaneInsoluble in water; use organic solvents for stock solutions.
Odor Threshold Low (ppb range)Highly potent; trace contamination affects sensory data.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6432173, Dihydroactinidiolide. PubChem. [Link]

  • Bosser, A., & Belin, J. M. (1994).[1] A Simple Way to (±)-Dihydroactinidiolide from β-Ionone Related to the Enzymic Co-oxidation of β-Carotene in Aqueous Solution. Biotechnology Progress. [Link]

  • Kadioglu, Y., et al. (2013).[2] Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research. (Cited for GC-FID/Degradation methodology validation principles). [Link]

  • Sasi, D., et al. (2018).[3] Dihydroactinidiolide, a natural product against Aβ25-35 induced toxicity in Neuro2a cells: Synthesis, in silico and in vitro studies. Bioorganic Chemistry. [Link]

  • Pripdeevech, P., & Machan, T. (2011). Fingerprint of volatile flavour constituents and antioxidant activities of teas from Thailand. Food Chemistry. (Source for SPME/GC-MS parameters). [Link]

Sources

Foundational

Spectroscopic Data of Dihydroactinidiolide: An In-Depth Technical Guide

Introduction Dihydroactinidiolide is a naturally occurring iridoid, a class of monoterpenoids found in a variety of plants, including tea (Camellia sinensis), tobacco (Nicotiana tabacum), and silver vine (Actinidia polyg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihydroactinidiolide is a naturally occurring iridoid, a class of monoterpenoids found in a variety of plants, including tea (Camellia sinensis), tobacco (Nicotiana tabacum), and silver vine (Actinidia polygama).[1][2] This volatile organic compound is notable for its pleasant, sweet, tea-like aroma, which has led to its use in the fragrance and flavor industries.[1] Structurally, it is a bicyclic lactone with the chemical formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol .[3] The precise characterization of Dihydroactinidiolide is paramount for its application in quality control, synthesis, and various research endeavors. This guide provides a comprehensive overview of the spectroscopic data essential for the unequivocal identification and structural elucidation of Dihydroactinidiolide, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Chemical Structure of Dihydroactinidiolide

The structural framework of Dihydroactinidiolide provides the basis for interpreting its spectroscopic data. The numbering of the atoms is crucial for the assignment of NMR signals.

Figure 1: Chemical structure of Dihydroactinidiolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Dihydroactinidiolide is expected to show distinct signals for the methyl, methylene, and methine protons. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen) and the rigidity of the bicyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts for Dihydroactinidiolide

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
H-3~5.7Singlet (s)Olefinic proton adjacent to the lactone oxygen, expected to be downfield.
H-5, H-61.5 - 2.5Multiplets (m)Diastereotopic methylene protons in the cyclohexane ring.
H-71.8 - 2.2Multiplet (m)Methylene protons adjacent to a quaternary carbon.
4-CH₃ (gem-dimethyl)~1.3Singlet (s)Two magnetically equivalent methyl groups on a quaternary carbon.
4-CH₃ (gem-dimethyl)~1.3Singlet (s)Two magnetically equivalent methyl groups on a quaternary carbon.
7a-CH₃~1.4Singlet (s)Methyl group on a quaternary carbon, deshielded by the adjacent lactone.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal eleven distinct carbon signals, including characteristic signals for the lactone carbonyl, olefinic carbons, quaternary carbons, and aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for Dihydroactinidiolide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2 (C=O)170 - 180Carbonyl carbon of the α,β-unsaturated lactone.
C-3a160 - 170Quaternary olefinic carbon (C=C-O).
C-3110 - 120Methine olefinic carbon.
C-7a80 - 90Quaternary carbon attached to oxygen (C-O).
C-430 - 40Quaternary carbon with two methyl groups.
C-535 - 45Methylene carbon in the six-membered ring.
C-615 - 25Methylene carbon in the six-membered ring.
C-730 - 40Methylene carbon in the six-membered ring.
4-CH₃ (gem-dimethyl)25 - 35Two equivalent methyl carbons.
7a-CH₃20 - 30Methyl carbon on a quaternary center.
Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified Dihydroactinidiolide.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for all carbon atoms. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR (for complete assignment): To unequivocally assign all signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.[5]

Logical Workflow for NMR Data Interpretation

MS_Fragmentation M Dihydroactinidiolide (M⁺•) m/z = 180 F1 [M - CH₃]⁺ m/z = 165 M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ m/z = 137 F1->F2 - CO

Figure 3: Proposed key fragmentation pathway for Dihydroactinidiolide.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like Dihydroactinidiolide.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of Dihydroactinidiolide (e.g., 10-100 ppm) in a volatile organic solvent such as hexane or dichloromethane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for separating terpenes.

    • Employ a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a higher temperature (e.g., 250°C) to ensure good separation and elution of the compound.

  • MS Detection:

    • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments as they elute from the GC column.

Integrated Approach to Structural Elucidation

The true power of spectroscopic analysis lies in the synergistic integration of data from multiple techniques. The molecular formula from MS, the functional groups from IR, and the detailed carbon-hydrogen framework from NMR collectively provide a self-validating system for structural confirmation. The workflow begins with MS and IR to get a general idea of the molecule, followed by detailed 1D and 2D NMR experiments to piece together the complete structure. Each piece of data must be consistent with the proposed structure for unequivocal identification.

References

  • Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin. PubMed. Available at: [Link]

  • Complete assignments of NMR data of 13 hydroxymethoxyflavones. ResearchGate. Available at: [Link]

  • 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]

  • Dihydroactinidiolide | C11H16O2. PubChem. Available at: [Link]

Sources

Exploratory

Thermogravimetric analysis of Dihydroactinidiolide

An In-Depth Technical Guide to the Thermogravimetric Analysis of Dihydroactinidiolide Executive Summary Dihydroactinidiolide (DHAD), a naturally occurring lactone derived from the thermal degradation of carotenoids, is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of Dihydroactinidiolide

Executive Summary

Dihydroactinidiolide (DHAD), a naturally occurring lactone derived from the thermal degradation of carotenoids, is a compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] Its unique sensory properties and potential bioactive functions necessitate a thorough understanding of its physicochemical characteristics, particularly its thermal stability.[3][4] This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the thermogravimetric analysis (TGA) of Dihydroactinidiolide. It moves beyond a simple recitation of methodology to explain the causality behind experimental design, ensuring a robust and self-validating approach to thermal characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to assess the thermal behavior of this and similar natural products.

Dihydroactinidiolide (DHAD): A Profile

Dihydroactinidiolide (C₁₁H₁₆O₂, Molar Mass: 180.24 g/mol ) is a volatile terpene that presents as a white to pale yellow crystalline powder at room temperature.[3][5] It is characterized by a high boiling point of approximately 296°C and a melting point in the range of 42-43°C.[1] Its distinct sweet, tea-like, and coumarin-musk aroma has established its value in fragrance formulations.[3]

Found in natural sources such as black tea, tobacco, and mangoes, DHAD is often formed through the thermal or photooxidative degradation of β-carotene.[5][6] This genesis is a critical piece of information, as it implies a degree of inherent thermal stability, but also suggests a susceptibility to further degradation at elevated temperatures.[7] Understanding the precise temperature thresholds at which DHAD begins to decompose is paramount for its application in manufacturing, formulation, and storage, where it may be subjected to various thermal stresses.

The Imperative of Thermal Analysis: The Role of TGA

Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that provides quantitative information on the mass changes in a material as a function of temperature or time under a controlled atmosphere.[8][9] For a compound like DHAD, TGA is not merely a characterization technique; it is a predictive tool essential for:

  • Determining Thermal Stability: Identifying the onset temperature of decomposition is crucial for defining safe upper limits for processing, drying, and storage.

  • Compositional Analysis: TGA can quantify the percentage of volatile components, moisture, and non-volatile residues (ash), thereby assessing the purity of a sample.[10]

  • Degradation Kinetics: By analyzing the rate of mass loss, one can infer the kinetics of the decomposition process, providing insights into the degradation mechanism.[11]

  • Formulation Compatibility: When used in drug development, TGA helps screen for potential deleterious interactions between DHAD and excipients at elevated temperatures.

A standard TGA experiment yields a curve of mass versus temperature. The first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and is invaluable for pinpointing the temperature at which the maximum rate of decomposition occurs.[12]

Designing a Robust TGA Protocol: A Scientist's Rationale

A successful TGA experiment is predicated on informed decisions. Each parameter must be chosen with a clear understanding of its impact on the resulting data. The goal is to create a self-validating system where the results are a true representation of the material's properties, not artifacts of the experimental setup.

Sample Preparation: The Foundation of Accuracy

The initial state of the sample dictates the quality of the data. For DHAD, a crystalline solid, a sample mass of 5-10 mg is typically sufficient.

  • Causality: A smaller mass minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature uniformly. A larger mass can lead to a lag between the furnace temperature and the actual sample temperature, artificially shifting decomposition events to higher temperatures.

  • Crucible Selection: An inert crucible, such as alumina (Al₂O₃), is the authoritative choice for high-temperature analysis of organic compounds. Aluminum pans are unsuitable as they will melt and potentially react with the sample or its degradation products at the temperatures required for full decomposition.

Atmosphere Control: Unveiling Decomposition Pathways

The atmosphere inside the TGA furnace is a critical variable that determines the chemical nature of the degradation.

  • Inert Atmosphere (Nitrogen, 99.99% Purity): This is the primary choice for assessing the intrinsic thermal stability of DHAD.[13] By eliminating oxygen, we ensure that the observed mass loss is due to thermal decomposition (pyrolysis)—the breaking of chemical bonds due to heat alone—rather than oxidation.[14]

  • Oxidative Atmosphere (Air or Oxygen): Performing a subsequent run in a synthetic air atmosphere provides a more realistic model for degradation in many real-world scenarios. Comparing the results from inert and oxidative runs allows for a comprehensive understanding of the material's susceptibility to oxidation, which typically occurs at lower temperatures than pyrolysis.

The Heating Program: Balancing Resolution and Time

The rate at which the sample is heated directly influences the temperatures at which decomposition events are observed.

  • Dynamic Heating Rate: A rate of 10°C/min is a widely accepted standard for the analysis of organic materials and lactones.[12][15]

    • Expertise: This rate offers an optimal balance. A slower rate (<5°C/min) could provide slightly better resolution of closely spaced thermal events but significantly increases experiment time. A faster rate (>20°C/min) can "smear" distinct events together and shifts the decomposition onset to higher, less representative temperatures due to kinetic effects and heat transfer limitations.

  • Temperature Range: A range from ambient (~30°C) to 600°C is appropriate. This ensures that the baseline is stable before heating begins and that the analysis continues well past the boiling point of DHAD (~296°C) to capture its complete decomposition into volatile products or char.[15]

Standard Operating Protocol: TGA of Dihydroactinidiolide

This protocol provides a step-by-step methodology for the thermogravimetric analysis of DHAD. Instrument-specific software and operating procedures should be consulted, but the core principles remain universal.

Instrument Preparation and Calibration
  • Verification: Ensure the TGA balance is calibrated using certified reference weights and the temperature is calibrated using appropriate Curie point standards (e.g., Alumel, Nickel).

  • Atmosphere Purge: Set the desired purge gas (e.g., Nitrogen) flow rate (typically 20-50 mL/min) and allow the furnace to purge for at least 15-20 minutes to ensure a stable, inert environment.

  • Crucible Tare: Place an empty, clean alumina crucible in the TGA pan and perform a tare to zero the balance.

Sample Loading and Analysis
  • Weighing: Accurately weigh 5-10 mg of DHAD powder directly into the tared alumina crucible. Record the exact initial mass.

  • Placement: Carefully place the crucible onto the TGA sample pan.

  • Method Execution: Program the instrument with the following parameters:

    • Isothermal Start: Hold at 30°C for 5 minutes to allow the furnace and sample to equilibrate.

    • Heating Ramp: Heat from 30°C to 600°C at a rate of 10°C/min.

    • Atmosphere: Nitrogen (or Air for oxidative study) at a flow rate of 40 mL/min.

  • Data Collection: Initiate the run and collect data for sample mass, temperature, and time.

  • Post-Analysis: After the run is complete and the furnace has cooled, carefully remove the crucible and weigh any remaining residue.

TGA_Workflow cluster_prep 1. Preparation & Calibration cluster_analysis 2. Sample Analysis cluster_data 3. Data Interpretation Calibrate Calibrate Balance & Temperature Purge Purge Furnace (e.g., Nitrogen) Calibrate->Purge Tare Tare Alumina Crucible Purge->Tare Load Load 5-10 mg DHAD into Crucible Tare->Load Program Set TGA Method: - Equilibrate at 30°C - Ramp 10°C/min to 600°C Load->Program Run Initiate Run & Collect Data Program->Run Plot Plot TGA Curve (% Mass vs. Temp) Run->Plot Derive Generate DTG Curve (d(Mass)/dT vs. Temp) Plot->Derive Analyze Determine Onset Temp, Mass Loss Steps, Residue Derive->Analyze

Caption: Standard workflow for the Thermogravimetric Analysis of DHAD.

Predicted Thermal Profile and Data Interpretation

While specific experimental data for the TGA of pure DHAD is not widely published, a scientifically grounded prediction can be made based on its chemical structure (lactone), boiling point, and the behavior of similar organic molecules.

Expected TGA/DTG Curve in an Inert Atmosphere
  • Region 1 (30°C to ~200°C): A stable baseline with negligible mass loss is expected. DHAD's melting point (~42-43°C) is a phase transition and will not register as a mass loss event.

  • Region 2 (~200°C to 400°C): This region will feature a single, significant mass loss step, likely representing over 95% of the initial sample mass.

    • Onset Temperature (T_onset): The decomposition is predicted to begin around 220-250°C. This is the most critical value for determining thermal stability.

    • DTG Peak: The DTG curve will show a sharp peak, likely centered around 280-320°C, close to the boiling point, indicating the temperature of the maximum rate of decomposition. The process involves the pyrolytic cleavage of the lactone ring and subsequent fragmentation of the carbon skeleton.

  • Region 3 (>400°C): The mass should stabilize, leaving a small amount of carbonaceous residue (char), typically <5% for a pure organic compound under pyrolysis.

Comparison with Oxidative Atmosphere

When analyzed in air, the decomposition of DHAD is expected to begin at a significantly lower temperature, as oxidation provides a lower-energy degradation pathway. The T_onset could be 50-100°C lower than in nitrogen. Furthermore, the decomposition may occur in multiple steps, and the final residue at 600°C should be nearly zero, as the carbonaceous char formed during initial decomposition would be oxidized to CO and CO₂.

Caption: Logical flow for interpreting DHAD decomposition pathways.

Tabulated Summary of Predicted Data
ParameterInert Atmosphere (Nitrogen)Oxidative Atmosphere (Air)Rationale
Onset of Decomposition (T_onset) ~220 - 250 °C~170 - 220 °COxidation provides a lower energy pathway for degradation.
Main Decomposition Range ~200 - 400 °C~170 - 500 °CDecomposition in air can be more complex and prolonged.
DTG Peak (T_max) ~280 - 320 °CMultiple peaks possible, first major peak ~240-290°CReflects the temperature of the maximum rate of mass loss.
Mass Loss > 95%> 99%Complete volatilization of decomposition products.
Residue at 600°C < 5% (Carbonaceous Char)< 1% (Inorganic Ash)Char is combusted in an oxidative atmosphere.
Advanced Analysis: Evolved Gas Analysis (EGA)

For an unambiguous identification of decomposition products, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is the authoritative approach.[16] This would allow for the real-time identification of evolved gases as the sample decomposes, confirming the fragmentation of the lactone structure through the detection of species like CO₂, CO, water, and various hydrocarbons.

Conclusion

Thermogravimetric analysis is an indispensable technique for the comprehensive characterization of Dihydroactinidiolide. By applying the principles and protocols detailed in this guide, researchers can obtain reliable and reproducible data on its thermal stability and decomposition behavior. A scientifically rigorous approach, grounded in an understanding of the causality behind experimental parameters such as atmosphere and heating rate, allows for the generation of high-integrity data. This information is critical for ensuring product quality, defining safe handling and processing parameters, and accelerating the development of new products and formulations containing this valuable natural compound.

References

  • Title: Dihydroactinidiolide from thermal degradation of β-carotene Source: Taylor & Francis Online URL: [Link]

  • Title: Introduction to Dihydroactinidiolide Source: Shandong Aosen New Material Technology Co., Ltd. URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Source: Mettler Toledo URL: [Link]

  • Title: Thermal Stability of Lactose by Means of TGA-FT-IR Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: The Chemical Profile of Dihydroactinidiolide: Properties and Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Back to Basics: Thermogravimetric Analysis (TGA) Source: YouTube (The Madison Group) URL: [Link]

  • Title: Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window Source: PubMed URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Theory and Applications Source: TA Instruments URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash Source: Eltra URL: [Link]

  • Title: dihydroactinidolide (+/-)-(2,6,6,-trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone Source: The Good Scents Company URL: [Link]

  • Title: Dihydroactinidiolide Source: Wikipedia URL: [Link]

  • Title: (PDF) Dihydroactinidiolide from thermal degradation of β-carotene Source: ResearchGate URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs Source: Auriga Research URL: [Link]

  • Title: Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage Source: MDPI URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition Source: NC State University Libraries URL: [Link]

  • Title: A DFT Analysis of Thermal Decomposition Reactions Important to Natural Products Source: PubMed URL: [Link]

  • Title: Introduction to Thermal Analysis Source: YouTube (Penn State MRI) URL: [Link]

Sources

Foundational

Technical Dossier: Dihydroactinidiolide Solubility &amp; Handling

This technical guide details the solubility profile, physicochemical properties, and experimental handling of Dihydroactinidiolide , a volatile terpene lactone.[1] It is designed for researchers requiring precise data fo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental handling of Dihydroactinidiolide , a volatile terpene lactone.[1] It is designed for researchers requiring precise data for extraction, synthesis, or biological assay preparation.[1]

Executive Summary & Physicochemical Profile

Dihydroactinidiolide (CAS: 15356-74-8) is a biologically active terpene lactone derived from the oxidative degradation of carotenoids (specifically


-carotene).[1][2] Its chemical structure features a trimethyl-substituted cyclohexane ring fused to a lactone moiety.[1][2]

For the application scientist, the critical takeaway is the molecule's amphiphilic but predominantly lipophilic nature .[1] While the lactone ring offers a dipole moment allowing solubility in polar organic solvents (DMSO, Ethanol), the trimethyl-cyclohexane backbone renders it effectively insoluble in water.[1]

Core Physicochemical Metrics
PropertyValueImplication for Solubility
Molecular Weight 180.24 g/mol Low MW facilitates rapid dissolution in organic carriers.[1][2]
LogP (Predicted) ~2.2Moderately lipophilic.[1][2] Readily crosses cell membranes; requires organic co-solvents for aqueous delivery.[1][2]
H-Bond Donors 0Lack of donors limits water solubility (cannot donate H to water).[1][2]
H-Bond Acceptors 2Can accept H-bonds, aiding solubility in alcohols and DMSO.[1][2]
Physical State Liquid/Low-melt SolidOften an oil or low-melting solid (mp 42-43°C); handle as a liquid above 45°C for easier aliquoting.[1][2]

Solubility Landscape

The following data aggregates experimental observations and validated predictive models for standard laboratory solvents.

Quantitative Solubility Table
Solvent ClassSolventSolubility RatingEstimated Max Conc.[1][2]Application Notes
Aqueous Water (pH 7)Insoluble < 0.1 mg/mLDo not use as a primary solvent.[1][2] Precipitation is immediate upon direct addition.[1][2]
Polar Aprotic DMSO High ≥ 50 mg/mLPreferred Stock Solvent. Ideal for cryopreservation and bioassay stocks.[1][2]
Polar Aprotic AcetoneHigh> 50 mg/mLExcellent for extraction/purification; volatile, so unsuitable for open-well bioassays.[1][2]
Polar Protic Ethanol (100%)High≥ 30 mg/mLGood for topical formulations or where DMSO is contraindicated.[1][2]
Polar Protic MethanolHigh≥ 30 mg/mLCommon solvent for analytical standards (HPLC/GC).[1][2]
Non-Polar Hexane / DCMHighMisciblePrimary Extraction Solvents. Used to isolate the compound from plant matrices (Actinidia, Tea).[1]
Lipid Vehicle Corn OilSoluble~2-5 mg/mLUsed for in vivo oral gavage formulations.[1][2]

Experimental Protocols

Protocol A: Preparation of Stock Solutions for In Vitro Bioassays

Objective: Create a stable, high-concentration stock for dilution into cell culture media.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard due to its high boiling point and sterility compatibility.[1][2]

  • Calculation: To prepare a 50 mM stock solution:

    • Weigh 9.01 mg of Dihydroactinidiolide.[1][2]

    • Dissolve in 1.0 mL of DMSO.

    • Note: If the compound is in liquid form (density ~1.05 g/mL), pipetting 8.6 µL is approximately 9 mg, but gravimetric measurement is recommended for accuracy.[1]

  • Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to plastics over time).[1][2] Store at -20°C (1 year) or -80°C (2 years).

  • Application: Dilute into aqueous media immediately prior to use. Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.[1][2]

Protocol B: In Vivo Formulation (Solubility Optimization)

Objective: Solubilize the hydrophobic drug for animal injection or oral gavage without precipitation.[1][2] Challenge: Direct dilution of DMSO stock into saline causes precipitation.[1][2] A surfactant/co-solvent system is required.[1][2][3][4]

Recommended Formulation System:

  • 10% DMSO (Solubilizer)[1][2][3]

  • 40% PEG300 or PEG400 (Co-solvent/Viscosity modifier)[1][2]

  • 5% Tween 80 (Surfactant/Emulsifier)[1][2][4]

  • 45% Saline (0.9% NaCl) (Bulking agent)[1][2]

Step-by-Step Mixing Order (Critical):

  • Dissolve Dihydroactinidiolide in DMSO first (Clear solution).

  • Add PEG300 to the DMSO solution and vortex.[1][2]

  • Add Tween 80 and vortex until clear.

  • Slowly add Saline last while vortexing.

    • Result: A clear, stable micellar solution or stable emulsion suitable for IP or IV administration.[1][2]

Visualization of Workflows

Diagram 1: Solubility & Extraction Decision Matrix

This logic flow guides the selection of solvents based on the experimental phase (Extraction vs. Application).[2]

SolubilityLogic Start Dihydroactinidiolide (Lipophilic Lactone) NonPolar Non-Polar Solvents (Hexane, Chloroform) Start->NonPolar High Solubility PolarOrg Polar Organic (DMSO, Ethanol) Start->PolarOrg High Solubility Aqueous Aqueous Media (Water, PBS) Start->Aqueous Insoluble Extract Extraction/Purification (From Plant Matrix) NonPolar->Extract Use for Isolation Stock Stock Solution (>10 mM) PolarOrg->Stock Use for Storage Precip PRECIPITATION RISK Aqueous->Precip Aggregation Stock->Aqueous Direct Add Bioassay Biological Assay (<100 µM) Stock->Bioassay Dilute 1:1000

Caption: Decision matrix for solvent selection. Note the critical risk of precipitation when bypassing polar organic stocks.

Diagram 2: In Vivo Formulation Protocol

Visualizing the specific order of addition to prevent "crashing out" (precipitation).

FormulationProtocol Step1 1. Dissolve Compound in 100% DMSO Step2 2. Add PEG300 (40%) Vortex to mix Step1->Step2 Clear Solution Step3 3. Add Tween 80 (5%) Vortex until clear Step2->Step3 Viscous Mix Step4 4. Add Saline (45%) Add slowly while mixing Step3->Step4 Emulsification Result Stable Micellar Solution (Ready for Injection) Step4->Result Final Vol

Caption: Step-wise co-solvent addition protocol. Reversing this order (e.g., adding saline to DMSO stock) often causes irreversible precipitation.[1]

Troubleshooting & Optimization

  • Issue: Precipitation upon dilution in media. [1][5]

    • Cause: The "Ouzo effect"—rapid nucleation of hydrophobic droplets when the organic solvent concentration drops.[1][2]

    • Solution: Sonicate the media immediately after addition.[1][2] Alternatively, pre-warm the media to 37°C to increase kinetic solubility.[1]

  • Issue: Compound adherence to plastics. [1]

    • Cause: High LogP leads to adsorption on polystyrene (PS) plates.[1][2]

    • Solution: Use glass inserts for GC/MS vials.[1][2] For bioassays, minimize transfer steps or use low-binding polypropylene (PP) tips.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6432173, Dihydroactinidiolide.[1][2] Retrieved from [Link][1][2]

  • The Good Scents Company. Dihydroactinidiolide Organoleptic and Solubility Properties.[1][2] Retrieved from [Link][1][2]

Sources

Exploratory

Enantiomeric Profiling of Dihydroactinidiolide: Synthesis, Properties, and Biological Mechanisms

Topic: Enantiomers of Dihydroactinidiolide and their Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Dihydroactinidiolide (DHA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enantiomers of Dihydroactinidiolide and their Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroactinidiolide (DHA) is a volatile terpene lactone (monoterpene lactone) ubiquitously found in nature, ranging from Actinidia (kiwi) fruit and black tea to the pheromone glands of the red imported fire ant (Solenopsis invicta). While often encountered as a racemic mixture in industrial flavor applications, its biological activity—particularly in pheromonal communication and pharmacological efficacy—is governed by its stereochemistry. This guide provides a technical deep-dive into the (R)- and (S)-enantiomers of DHA, detailing their absolute configurations, asymmetric synthesis protocols, and distinct biological signaling pathways.

Stereochemical Identity & Enantiomeric Profile

Dihydroactinidiolide (4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one) possesses a single chiral center at the C-7a bridgehead carbon. This structural feature gives rise to two enantiomers. Understanding the specific rotation and absolute configuration is critical for isolation and bioassay accuracy.

Absolute Configuration
  • (R)-(-)-Dihydroactinidiolide:

    • Configuration: (R) at C-7a.

    • Optical Rotation: Levorotatory (

      
       in CHCl
      
      
      
      ).
    • Natural Occurrence: Predominant form in black tea and fire ant venom.

  • (S)-(+)-Dihydroactinidiolide:

    • Configuration: (S) at C-7a.

    • Optical Rotation: Dextrorotatory (

      
       in CHCl
      
      
      
      ).
    • Natural Occurrence: Less common, often found in trace amounts or specific plant metabolites.

Structural Visualization

The lactone ring fusion at the chiral bridgehead dictates the spatial orientation of the methyl group, influencing receptor binding affinity in biological systems.

Stereochemistry cluster_0 Enantiomeric Pair R_isomer (R)-(-)-Dihydroactinidiolide (Natural Pheromone) [α]D: Negative S_isomer (S)-(+)-Dihydroactinidiolide (Synthetic/Minor) [α]D: Positive Chiral_Center C-7a Bridgehead (Stereocenter) Chiral_Center->R_isomer Methyl (Back/Down) Chiral_Center->S_isomer Methyl (Front/Up)

Figure 1: Stereochemical divergence of Dihydroactinidiolide at the C-7a bridgehead.

Synthesis Protocols

Synthesis strategies differ based on the need for enantiopurity.[1] For general screening, photooxidation is efficient. For precise biological assays, asymmetric synthesis (Mori & Nakazono protocol) is required.

Protocol A: Singlet Oxygen Photooxidation (Racemic/Natural Mix)

This is the standard industrial route, mimicking the natural degradation of carotenoids.

Reagents:


-Ionone, Rose Bengal (Sensitizer), Oxygen, Sodium Hydroxide.
Mechanism:  [4+2] Cycloaddition of singlet oxygen followed by Hock cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -ionone (10 mmol) in anhydrous methanol (50 mL).
    
  • Sensitization: Add Rose Bengal (0.1 mmol) as the photosensitizer.

  • Irradiation: Place the reaction vessel in a water-cooled immersion well. Irradiate with a high-pressure sodium lamp (500W) while bubbling a steady stream of

    
     through the solution. Maintain temperature at 20°C.
    
  • Monitoring: Monitor consumption of

    
    -ionone via TLC (Hexane/EtOAc 8:2). Reaction typically completes in 4–6 hours.
    
  • Reduction/Workup: Quench the intermediate peroxide with saturated

    
    .
    
  • Cyclization: Adjust pH to 12 using NaOH to induce lactonization of the intermediate allelic alcohol. Stir for 2 hours.

  • Purification: Extract with diethyl ether, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
    
Protocol B: Asymmetric Synthesis (Mori & Nakazono Approach)

To obtain pure (R)- or (S)-DHA, resolution or chiral pool synthesis is necessary.

Core Strategy:

  • Starting Material: 2,2,6-Trimethylcyclohexanone.

  • Key Step: Kinetic resolution using chiral lipases or separation of diastereomeric derivatives (e.g., using chiral camphanic acid).

  • Outcome: Yields enantiomeric excess (ee) >98%, essential for pheromone specificity assays.

Synthesis_Pathway BetaIonone β-Ionone (Precursor) Intermediate Peroxide Intermediate (Unstable) BetaIonone->Intermediate + 1O2 SingletO2 Singlet Oxygen (1O2) [Photo-sensitization] SingletO2->Intermediate AllelicAlcohol Allelic Alcohol (Cleavage Product) Intermediate->AllelicAlcohol Hock Cleavage Cyclization Base-Catalyzed Lactonization (pH 12) AllelicAlcohol->Cyclization DHA Dihydroactinidiolide (Racemic Mixture) Cyclization->DHA

Figure 2: Oxidative synthesis pathway from β-Ionone to Dihydroactinidiolide.

Physicochemical Properties

The enantiomers share identical scalar physical properties (BP, MP) but differ in optical interaction and biological threshold.

PropertyValue / DescriptionNotes
CAS Number 17092-92-1 (Racemic)(R)-form: 15356-74-8
Molecular Formula

MW: 180.24 g/mol
Appearance Colorless to pale yellow solidWaxy crystalline texture
Melting Point 42–45 °CHigh purity samples may reach 70 °C
Boiling Point 296 °C (at 760 mmHg)Non-volatile at room temp
Odor Profile Sweet, woody, tea-like, hay, musk(R)-form is noted for cleaner "tea" notes
Solubility Ethanol, Chloroform, DMSOInsoluble in water (<20 mg/L)
Vapor Pressure ~0.001 mmHg at 25 °CLow volatility (Fixative properties)

Biological Applications & Mechanisms[3]

Fire Ant Pheromone Signaling

In Solenopsis invicta (Red Imported Fire Ant), DHA is a component of the queen recognition pheromone , stored in the poison sac.

  • Role: It acts synergistically with invictolide to elicit worker attention and clustering behavior around the queen.

  • Enantiomer Specificity: While the (R)-enantiomer is the natural product, behavioral assays (Mori et al.) indicate that workers respond to the racemic mixture, suggesting the (S)-enantiomer is not inhibitory. This allows the use of cheaper racemic synthetic baits in pest control.

Biomedical Pharmacology

DHA has emerged as a scaffold for drug development due to its ability to modulate oxidative stress and enzyme activity.

  • Anticancer: Exhibits cytotoxicity against HeLa and HepG2 cell lines. Mechanism involves ROS generation leading to mitochondrial apoptosis.

  • Alzheimer's (AChE Inhibition): DHA inhibits Acetylcholinesterase (AChE) with an

    
     nM.
    
    • Mechanism:[2][3] The lactone ring mimics the acetate group of acetylcholine, binding to the serine residue in the catalytic triad of AChE.

BioActivity cluster_Ants Entomological Pathway cluster_Med Pharmacological Pathway DHA_Node Dihydroactinidiolide (Ligand) Receptor_Ant Chemosensory Protein (Antennae) DHA_Node->Receptor_Ant Binding Target_Enzyme Acetylcholinesterase (AChE) DHA_Node->Target_Enzyme Competitive Inhibition Behavior Queen Recognition Aggregation Receptor_Ant->Behavior Signal Transduction Effect Inhibition (IC50 34nM) Neuroprotection Target_Enzyme->Effect Blockade

Figure 3: Dual biological mechanisms of DHA in insect signaling and enzyme inhibition.

References

  • Mori, K., & Nakazono, Y. (1986). Synthesis of both the enantiomers of dihydroactinidiolide, a pheromone component of the red imported fire ant.[1][4][5][6][7] Tetrahedron, 42(1), 283–290.[1][4] Link[5][6]

  • Rocca, J. R., et al. (1983). The queen recognition pheromone of Solenopsis invicta.[4] Tetrahedron Letters, 24(18), 1889–1892. Link

  • Sakan, T., et al. (1967). Isoiridomyrmecin and dihydroactinidiolide from the essential oil of Actinidia polygama. Tetrahedron Letters, 8(16), 1623–1627. Link

  • Tong, H., et al. (2018). Dihydroactinidiolide, a natural product against Aβ25-35 induced toxicity in Neuro2a cells: Synthesis, in silico and in vitro studies. Bioorganic Chemistry, 81, 283-290. Link

  • Vander Meer, R. K., et al. (2019). Pheromone Enhanced Baits for Pest Ant Control: Current Status and Future Prospects. USDA ARS Publications. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Extraction and Isolation of Dihydroactinidiolide from Camellia sinensis

Abstract & Introduction Dihydroactinidiolide (DHA) is a volatile terpene lactone formed primarily through the photo-oxidation or thermal degradation of -ionone and other carotenoids. While ubiquitous in plants like tobac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Dihydroactinidiolide (DHA) is a volatile terpene lactone formed primarily through the photo-oxidation or thermal degradation of


-ionone and other carotenoids. While ubiquitous in plants like tobacco and silver vine (Actinidia polygama), it is a critical flavor determinant in fermented teas (Camellia sinensis), particularly Black and Pu-erh varieties, contributing to "sweet, woody, and fruity" sensory profiles.

Beyond its organoleptic properties, DHA is emerging as a high-value target in drug discovery. Recent studies indicate significant neuroprotective activity (specifically against A


-induced toxicity in Alzheimer’s models), anticancer potential , and anti-inflammatory effects .

This Application Note provides a rigorous, scalable workflow for the isolation of DHA from tea leaves. Unlike standard polyphenol extraction (which targets catechins), this protocol prioritizes the lipophilic volatile fraction, utilizing Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC) to achieve pharmaceutical-grade purity (>98%).

Pre-Analytical Considerations

Source Material Selection[1][2]
  • Target: Fermented Tea Leaves (Black Tea or Pu-erh).

  • Rationale: DHA concentration increases with fermentation and aging due to the oxidative degradation of carotenoids. Green tea contains DHA but in significantly lower abundance compared to fermented variants.

  • Preparation: Leaves must be ground to a fine powder (20–40 mesh) to maximize surface area but minimize channeling during extraction.

The "Polyphenol Trap"
  • Challenge: Tea leaves are 20–30% polyphenols (catechins, theaflavins) by weight. These polar compounds can overwhelm chromatographic columns.

  • Strategy: We employ a non-polar extraction strategy (SFE-CO

    
    ) that selectively strips volatiles and lipophiles, leaving the bulk of polar polyphenols and caffeine behind.
    

Protocol A: Extraction (Supercritical Fluid Extraction)

Standard solvent extraction (e.g., Soxhlet with Dichloromethane) is a viable alternative for labs lacking SFE, but SFE is preferred for preventing thermal degradation of volatile lactones.

Equipment & Reagents[2][3][4][5][6]
  • System: Pilot-scale SFE unit (e.g., Waters SFE Bio-Botanical system).

  • Solvent: Industrial Grade CO

    
     (99.9%).
    
  • Modifier: Ethanol (HPLC Grade).

Step-by-Step Methodology
  • Loading: Load 500g of ground tea powder into the extraction vessel.

  • Parameters:

    • Pressure: 25 MPa (250 bar). Note: Higher pressures extract more waxes; 25 MPa is the "sweet spot" for terpenes.

    • Temperature: 45°C. Low temp preserves volatile integrity.

    • Co-solvent: 5% Ethanol flow. Increases solubility of the lactone ring.

    • Flow Rate: 25 g/min (CO

      
      ).
      
  • Collection: Collect the extract in the separator vessel maintained at 5 MPa / 25°C to precipitate the oleoresin.

  • Post-Processing: Evaporate any residual ethanol using a rotary evaporator at 35°C under reduced pressure.

  • Output: Dark green/brown oleoresin (Crude Extract).

Protocol B: Enrichment (Silica Gel Fractionation)

The crude SFE extract contains waxes and chlorophyll. This step enriches the lactone fraction.

  • Column Prep: Pack a glass column with Silica Gel 60 (230–400 mesh).

  • Loading: Dissolve Crude Extract in minimal hexane and load onto the column.

  • Elution Gradient:

    • Fraction 1 (100% Hexane): Elutes hydrocarbons/waxes (Discard).

    • Fraction 2 (95:5 Hexane:EtOAc): Elutes non-polar terpenes.

    • Fraction 3 (85:15 Hexane:EtOAc): Target Fraction (DHA).

    • Fraction 4 (50:50 Hexane:EtOAc): Elutes residual chlorophyll/polar compounds.

  • Monitoring: Check fractions via TLC (Visualizer: Vanillin-Sulfuric acid reagent; DHA appears as a purple/pink spot).

  • Concentration: Pool Fraction 3 and dry under nitrogen.

Protocol C: Purification (HSCCC)

High-Speed Counter-Current Chromatography is the gold standard for lactone purification as it eliminates irreversible adsorption common with solid stationary phases.

Solvent System Selection (HEMWat)

For Dihydroactinidiolide (LogP ~2.3), a quaternary system of Hexane : Ethyl Acetate : Methanol : Water is ideal.[1][2]

  • Recommended System: 1:1:1:1 (v/v/v/v).

  • K-Value Optimization: The partition coefficient (

    
    ) should be between 0.5 and 2.0.
    
    • If

      
       < 0.5 (elutes too fast): Decrease Methanol/Ethyl Acetate.
      
    • If

      
       > 2.0 (elutes too slow): Increase Ethyl Acetate.
      
HSCCC Operation
  • Equilibration: Fill the coiled column with the Upper Phase (Stationary Phase).

  • Rotation: Start rotation at 800–1000 rpm.

  • Mobile Phase: Pump the Lower Phase (Mobile Phase) head-to-tail at 2.0 mL/min.

  • Equilibrium Check: Wait for hydrodynamic equilibrium (retention of stationary phase > 50%).

  • Injection: Dissolve the enriched fraction (from Protocol B) in 5 mL of a 1:1 mix of upper/lower phase and inject.

  • Detection: Monitor UV absorbance at 210 nm (lactone carbonyl) and 254 nm .

  • Fraction Collection: Collect peaks. DHA typically elutes in the middle window of the chromatogram.

Visualization: Isolation Workflow

DHA_Isolation Leaves Fermented Tea Leaves (Black/Pu-erh) Grinding Grinding (20-40 mesh) Leaves->Grinding SFE Supercritical Fluid Extraction (CO2 + 5% EtOH, 25MPa, 45°C) Grinding->SFE Crude Crude Oleoresin SFE->Crude Waste2 Discard: Catechins/Caffeine SFE->Waste2 Residue (Polar Matrix) Silica Silica Gel Flash Chromatography (Hexane:EtOAc Gradient) Crude->Silica Fraction Enriched Fraction (85:15 Hexane:EtOAc) Silica->Fraction Target Elution Waste1 Discard: Waxes/Chlorophyll Silica->Waste1 Non-target fractions HSCCC HSCCC Purification (Hex:EtOAc:MeOH:H2O 1:1:1:1) Fraction->HSCCC DHA Dihydroactinidiolide (>98% Purity) HSCCC->DHA Peak Isolation

Figure 1: Schematic workflow for the targeted isolation of Dihydroactinidiolide from Camellia sinensis.

Validation & QC

To confirm the identity and purity of the isolated crystals, use the following analytical parameters:

GC-MS Confirmation
  • Column: HP-5MS or DB-5 (30m x 0.25mm).

  • Temp Program: 60°C (2 min)

    
     5°C/min 
    
    
    
    280°C.
  • Identification:

    • Retention Index (RI): ~1530–1550 (on DB-5).

    • Key Mass Fragments (m/z): 180 (Molecular Ion

      
      ), 137 (Base Peak), 111, 109.
      
NMR Data (Reference)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    
    
    5.65 (s, 1H, =CH), 2.45-2.20 (m, 1H), 1.70-1.20 (multiplets), 1.28 (s, 3H, CH
    
    
    ), 1.25 (s, 3H, CH
    
    
    ).
  • 
    C NMR:  Characteristic carbonyl peak at 
    
    
    
    171.5 ppm (Lactone C=O).

Summary of Yield & Efficiency

ParameterStandard Solvent Extraction (DCM)SFE + HSCCC (Proposed Protocol)
Crude Yield High (but dirty)Moderate (Selective)
Solvent Usage High (Liters)Low (CO

is recycled)
Thermal Degradation High (Boiling points)Minimal (<45°C)
Final Purity ~85-90% (requires re-crystallization)>98% (Direct from HSCCC)
Suitability Basic ResearchDrug Development / Pharma

References

  • Bioactivity & Neuroprotection: S. Devi et al. (2018). "Dihydroactinidiolide, a natural product against Aβ25-35 induced toxicity in Neuro2a cells: Synthesis, in silico and in vitro studies." Bioorganic Chemistry.

  • Extraction Methodology (SFE Context): P. Grosso et al. (2023). "Processing Technologies for the Extraction of Value-Added Bioactive Compounds from Tea." Foods.

  • HSCCC General Protocol for Terpenes: Rodrigues, I.M.C. et al. (2024). "HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides." Molecules. (Used as protocol basis for terpene lactone separation).[2]

  • Chemical Characterization: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 26806, Dihydroactinidiolide.

Sources

Application

Application Note: High-Sensitivity GC-MS Profiling of Dihydroactinidiolide (DHA)

Executive Summary This application note details a robust protocol for the extraction, separation, and mass spectral identification of Dihydroactinidiolide (DHA) . DHA is a volatile terpene lactone ( ) resulting from the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction, separation, and mass spectral identification of Dihydroactinidiolide (DHA) . DHA is a volatile terpene lactone (


) resulting from the thermal degradation of 

-carotene. It is a critical analyte in three distinct fields:
  • Flavor & Fragrance: A key aroma compound in tea (Camellia sinensis) and tobacco.

  • Chemical Ecology: A pheromone component for the Red Imported Fire Ant (Solenopsis invicta) and a felid attractant in Silver Vine (Actinidia polygama).

  • Drug Discovery: A bioactive scaffold exhibiting acetylcholinesterase (AChE) inhibitory potential (Alzheimer's research) and cytotoxic activity against specific cancer cell lines.[1]

This guide prioritizes Headspace-SPME for qualitative profiling and Liquid-Liquid Extraction (LLE) for quantitative analysis in complex matrices.

Chemical Profile & Target Properties

Understanding the physicochemical properties of DHA is a prerequisite for selecting the correct extraction solvent and GC column stationary phase.

PropertySpecificationAnalytical Implication
IUPAC Name 4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-oneCyclic lactone structure requires mid-polarity considerations.
Molecular Weight 180.24 g/mol Parent ion (

) is stable but often low abundance in EI.
Boiling Point ~296 °C (at 760 mmHg)Requires a GC oven ramp up to at least 280 °C.
LogP ~2.6Lipophilic; extracts well in non-polar solvents (Hexane, DCM).
Retention Index (RI) 1530–1555 (DB-5ms)Elutes in the sesquiterpene region.

Sample Preparation Protocols

Method A: Headspace-SPME (Qualitative Profiling)

Best for: Aroma profiling in tea, tobacco, or insect pheromone detection.

Rationale: DHA is semi-volatile. Direct immersion SPME is risky due to matrix interferences (waxes/lipids), so Headspace (HS-SPME) is preferred. We utilize a DVB/CAR/PDMS fiber because DHA contains both a non-polar backbone and a polar lactone moiety, requiring a mixed-mode fiber for optimal adsorption.

Protocol:

  • Sample: Place 2.0 g of homogenized sample (e.g., tea leaves) into a 20 mL headspace vial.

  • Conditioning: Add 5 mL saturated NaCl solution (to salt-out volatiles) and 10 µL Internal Standard (e.g., 2-Acetylthiophene, 50 ppm).

  • Incubation: Equilibrate at 60°C for 15 minutes with agitation (250 rpm).

  • Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for 40 minutes at 60°C.

  • Desorption: Desorb immediately in the GC inlet at 250°C for 3 minutes (Splitless mode).

Method B: Liquid-Liquid Extraction (Quantitative)

Best for: Bioactive assays and precise quantification in plant extracts.

Rationale: LLE provides exhaustive extraction. Dichloromethane (DCM) is the solvent of choice due to its high volatility (easy concentration) and excellent solubility for terpene lactones.

Protocol:

  • Extraction: Macerate 5 g of plant material in 50 mL Methanol (to penetrate cell walls). Sonicate for 20 mins.

  • Partition: Filter extract.[2] Add 20 mL water, then partition with 3 x 20 mL Dichloromethane (DCM) .

  • Drying: Collect the organic (DCM) layer and dry over anhydrous

    
    .
    
  • Concentration: Concentrate to 1 mL using a rotary evaporator (low vacuum, 35°C) or nitrogen stream. Do not evaporate to dryness to prevent loss of volatiles.

Instrumental Method (GC-MS)[3][4][5]

Gas Chromatography Parameters
  • System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Note: A "UI" (Ultra Inert) column is critical. Lactones can tail on active sites; an inert column ensures sharp peak shapes.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace analysis) or Split 1:10 (for high abundance). Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 2 min) — Solvent delay/venting.

    • Ramp 1: 5°C/min to 200°C — Crucial slow ramp for separating DHA from co-eluting sesquiterpenes.

    • Ramp 2: 20°C/min to 280°C (Hold 5 min) — Column bake-out.

Mass Spectrometry Parameters
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition Mode:

    • SCAN: m/z 40–400 (For identification).

    • SIM (Selected Ion Monitoring): For high-sensitivity quantification.

      • Target Ions:m/z 111 (Base Peak), 137 , 180 (Molecular Ion).

Data Analysis & Interpretation

Identification Logic

DHA is identified by a combination of Retention Index (RI) and Spectral Matching.

  • Retention Index: On a DB-5ms column, DHA elutes between RI 1530 and 1555. It typically elutes after

    
    -ionone (RI ~1485) and before heavy alkanes like Hexadecane.
    
  • Mass Spectrum Fragmentation:

    • m/z 180 (

      
      ):  Molecular ion, usually distinct but not the base peak.
      
    • m/z 111 (Base Peak): Result of ring cleavage and loss of the lactone ring elements. This is the primary quantifier ion.

    • m/z 137: Loss of isopropyl/methyl fragments.

    • m/z 43: Common acetyl fragment (non-specific, use only as qualifier).

Workflow Visualization

The following diagram illustrates the analytical decision matrix for DHA analysis.

DHA_Analysis_Workflow Start Start: Sample Selection Matrix Matrix Type? Start->Matrix Solid Solid/Plant Material (Tea, Leaves) Matrix->Solid Volatile Profile Liquid Bio-fluids/Extracts Matrix->Liquid Quantification SPME Headspace SPME (Fiber: DVB/CAR/PDMS) 60°C Equil. Solid->SPME LLE Liquid Extraction (Solvent: DCM) Concentrate N2 Liquid->LLE GC GC Separation Column: DB-5ms UI Ramp: 5°C/min SPME->GC LLE->GC MS MS Detection (EI 70eV) GC->MS Decision Acquisition Mode? MS->Decision Scan SCAN Mode (Unknown Profiling) Library Match >90% Decision->Scan Qualitative SIM SIM Mode (Quantification) Monitor m/z 111, 137, 180 Decision->SIM Quantitative

Figure 1: Analytical workflow for Dihydroactinidiolide selection between SPME and Liquid Extraction based on study goals.

Validation & Quality Control

To ensure data trustworthiness (E-E-A-T), the following validation steps are mandatory:

  • Linearity: Prepare calibration standards of authentic Dihydroactinidiolide (Sigma-Aldrich/Merck) in DCM ranging from 0.1 µg/mL to 50 µg/mL.

    
     should be > 0.995.[3]
    
  • Internal Standard (ISTD): Use 2-Acetylthiophene or Naphthalene-d8 . The ISTD corrects for injection variability and fiber competition in SPME.

  • Carryover: Run a blank (pure solvent or empty vial) after high-concentration samples. Lactones can stick to the injection liner; replace the liner if ghost peaks appear.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16078, Dihydroactinidiolide. Retrieved from [Link]

  • Sasi, M., et al. (2018). Dihydroactinidiolide, a natural product against Aβ25-35 induced toxicity in Neuro2a cells: Synthesis, in silico and in vitro studies.[4] Bioorganic Chemistry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Dihydroactinidiolide Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Pherobase (2025). Database of Pheromones and Semiochemicals: Dihydroactinidiolide. Retrieved from [Link]

  • Hamid, H. A., et al. (2017). Dihydroactinidiolide from thermal degradation of β-carotene.[5] Journal of Oil Palm Research. Retrieved from [Link]

Sources

Method

Application Note: Evaluation of Dihydroactinidiolide (DHA) as a Multi-Target Neuroprotective Agent

Modulation in Cell Culture Models Introduction & Biological Rationale[1][2][3][4][5][6][7][8][9] Dihydroactinidiolide (DHA) is a volatile terpene lactone identified in Actinidia polygama (Silver Vine), black tea, and tob...

Author: BenchChem Technical Support Team. Date: February 2026


 Modulation in Cell Culture Models

Introduction & Biological Rationale[1][2][3][4][5][6][7][8][9]

Dihydroactinidiolide (DHA) is a volatile terpene lactone identified in Actinidia polygama (Silver Vine), black tea, and tobacco. While historically noted for its pheromonal activity in insects and sensory properties in flavor chemistry, recent pharmacological profiling has repositioned DHA as a potent neuroprotective candidate.

Unlike single-target therapeutics, DHA exhibits a dual-mechanism of action critical for neurodegenerative intervention (e.g., Alzheimer’s Disease):

  • Upstream Protection: It activates the Nrf2/HO-1 antioxidant pathway , mitigating Reactive Oxygen Species (ROS) generated by mitochondrial dysfunction.

  • Pathology Modulation: It demonstrates high-affinity inhibition of Acetylcholinesterase (AChE) (IC

    
     ~34 nM) and physically interferes with Amyloid-
    
    
    
    (A
    
    
    ) aggregation
    .[1]

This guide provides a standardized framework for researchers to validate the neuroprotective efficacy of DHA using SH-SY5Y neuroblastoma cells, a gold-standard model for dopaminergic and adrenergic neuronal phenotypes.

Mechanism of Action: The Nrf2/HO-1 Axis[4]

The primary driver of DHA’s neuroprotective efficacy is the modulation of the Keap1-Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. DHA acts as an electrophilic inducer, modifying Keap1 cysteine residues. This releases Nrf2, allowing nuclear translocation and binding to the Antioxidant Response Element (ARE), driving the expression of Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Figure 1: DHA Signaling Pathway

G DHA Dihydroactinidiolide (DHA) Keap1 Keap1 (Sensor) DHA->Keap1 Electrophilic Modification Nrf2_Cyto Nrf2 (Cytoplasm) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (Promoter) Nrf2_Nuc->ARE Binds HO1 HO-1 / NQO1 (Effectors) ARE->HO1 Transcription ROS ROS / Oxidative Stress HO1->ROS Neutralizes Survival Neuronal Survival & Apoptosis Inhibition HO1->Survival Promotes ROS->Survival Inhibits

Caption: DHA modifies Keap1, stabilizing Nrf2 for nuclear translocation and downstream antioxidant enzyme upregulation.[2]

Experimental Design & Protocols

Cell Model Selection
  • Cell Line: SH-SY5Y (ATCC® CRL-2266™).

  • Rationale: While undifferentiated SH-SY5Y cells are proliferative, they lack mature neuronal markers. For neuroprotection assays, differentiation is recommended to induce a post-mitotic, dopaminergic-like phenotype.

  • Differentiation Agent: Retinoic Acid (RA) (10

    
    M) for 5-7 days.
    
Compound Preparation

DHA is lipophilic. Proper solubilization is critical to prevent micro-precipitation which causes false toxicity signals.

ComponentSpecificationProtocol
Solvent DMSO (Dimethyl sulfoxide), Cell Culture GradeDissolve DHA powder to create a 100 mM Stock Solution .
Storage -20°C, DesiccatedAliquot into amber tubes to prevent light degradation. Avoid freeze-thaw cycles.
Working Conc. 10 nM – 50

M
Dilute stock in serum-free media immediately before use.
Vehicle Control DMSO < 0.1%Final DMSO concentration in the well must not exceed 0.1% (v/v).
Protocol A: Oxidative Stress Rescue Assay

This protocol measures the ability of DHA to prevent neuronal death induced by Hydrogen Peroxide (


) or 6-OHDA.

Experimental Workflow:

Workflow Seed Seed SH-SY5Y (1x10^4 cells/well) Diff Differentiation (RA, 5 Days) Seed->Diff PreTreat DHA Pre-treatment (2 - 24 Hours) Diff->PreTreat Insult Stress Induction (H2O2 / 6-OHDA) PreTreat->Insult Readout Assay Readout (MTT / CCK-8) Insult->Readout

Caption: Timeline for neuroprotection assay. Pre-treatment is essential to prime the Nrf2 system.

Step-by-Step Procedure:

  • Seeding: Plate SH-SY5Y cells in 96-well plates (

    
     cells/well). Differentiate with RA if required.
    
  • Pre-treatment (Priming): Remove media and add serum-reduced media containing DHA at graded concentrations (e.g., 0.1, 1, 10, 25, 50

    
    M).
    
    • Note: Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., N-Acetylcysteine, 1 mM).

    • Incubate for 2-4 hours (for direct scavenging) or 24 hours (for transcriptional activation of Nrf2).

  • Stress Induction: Without removing the DHA media, add the stressor:

    • 
      : Final concentration 100–300 
      
      
      
      M (titrate to achieve ~50% kill in vehicle control).
    • Incubate for 24 hours .

  • Viability Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2-4 hours. Measure absorbance (570 nm for MTT, 450 nm for CCK-8).

Data Analysis: Calculate % Cell Viability relative to the untreated control.



Success Criteria: A statistically significant recovery of viability (p < 0.05) compared to the "Stressor Only" group indicates neuroprotection.
Protocol B: Intracellular ROS Quantification

To confirm the antioxidant mechanism, direct measurement of ROS using DCFH-DA is required.

  • Preparation: Seed and treat cells as in Protocol A (Steps 1-2).

  • Probe Loading: Wash cells with PBS. Add DCFH-DA (10

    
    M)  in serum-free media. Incubate for 30 minutes at 37°C in the dark.
    
  • Washing: Wash

    
     with PBS to remove extracellular dye.
    
  • Stress: Add

    
     for a short duration (e.g., 1-4 hours).
    
  • Measurement: Read fluorescence immediately on a microplate reader.

    • Excitation: 485 nm

    • Emission: 535 nm Expected Result: DHA treatment should dose-dependently reduce fluorescence intensity compared to the stressor-only group.

Protocol C: Anti-Amyloid Aggregation (ThT Assay)

Since DHA has been reported to inhibit A


 aggregation, this cell-free assay validates the secondary mechanism.
  • Reagents:

    • Synthetic A

      
       peptide (dissolved in HFIP, dried, and resuspended in DMSO).
      
    • Thioflavin T (ThT) stock (5 mM).

  • Reaction Mix:

    • A

      
       (Final: 20 
      
      
      
      M)
    • DHA (Graded concentrations: 10 nM – 100

      
      M)
      
    • ThT (Final: 10

      
      M)
      
    • Buffer: PBS (pH 7.4)

  • Kinetics: Incubate at 37°C. Measure fluorescence (Ex: 440nm, Em: 485nm) every 30 minutes for 24-48 hours.

  • Interpretation: A reduction in the fluorescence plateau indicates inhibition of fibril formation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media DHA concentration too high or mixing too fast.Do not exceed 50

M. Vortex media immediately upon adding DHA stock.
High Background Toxicity DMSO toxicity.Ensure final DMSO < 0.1%. Run a "Vehicle Only" control.
No Protection Observed Insufficient pre-treatment time.Nrf2 activation takes time. Extend pre-treatment to 24 hours before adding stressor.
Variable

Killing

instability.
Use fresh

stock for every experiment. Do not store diluted stock.

References

  • Das, S., et al. (2018). "Dihydroactinidiolide, a natural product, protects against oxidative stress induced neurotoxicity." Bioorganic Chemistry.

    • Key Finding: First report of DHA inhibiting AChE (IC50 34 nM) and preventing A

      
       aggregation.[1]
      
  • Giri, B., et al. (2021). "Dihydroactinidiolide regulates Nrf2/HO-1 expression and inhibits caspase-3/Bax pathway to protect SH-SY5Y human neuroblastoma cells from oxidative stress induced neuronal apoptosis." Neurotoxicology.

    • Key Finding: Defines the molecular mechanism via Nrf2/HO-1 upregulation and Bcl-2 restoration.[2]

  • Hwang, J.H., et al. (2013). "Antioxidant effect of Actinidia polygama extract." Journal of the Korean Society of Food Science and Nutrition.

    • Key Finding: Identifies DHA as a major bioactive component in Silver Vine with antioxidant properties.
  • Nolte, T., et al. (2017). "Standardized methods for the use of SH-SY5Y neuroblastoma cells in neurotoxicity testing." Methods in Molecular Biology.

    • Key Finding: Protocol standards for differenti

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Dihydroactinidiolide synthesis yield and purity

Technical Support Center: Dihydroactinidiolide Synthesis From the Desk of the Senior Application Scientist Welcome to the dedicated support center for Dihydroactinidiolide (DHA) synthesis. As a molecule of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydroactinidiolide Synthesis

From the Desk of the Senior Application Scientist

Welcome to the dedicated support center for Dihydroactinidiolide (DHA) synthesis. As a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries, achieving high-yield, high-purity synthesis is paramount.[1][2] This guide is structured to address the practical challenges encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern success. Here, we provide direct answers to common problems, detailed troubleshooting workflows, and validated protocols to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Dihydroactinidiolide?

A1: Dihydroactinidiolide is a norisoprenoid, and its synthesis is most commonly approached via two main pathways:

  • Degradation of Carotenoids: This route mimics the natural formation of DHA. It involves the oxidative degradation (photooxidation or thermal) of β-carotene or related carotenoids.[1][3] While this can be a cost-effective method, especially when using natural extracts like crude palm oil, controlling the reaction to prevent a cascade of side products can be challenging, impacting final purity and yield.[4]

  • Synthesis from β-Ionone: This is a more controlled, multi-step chemical synthesis that offers greater predictability and often higher purity.[1][2] The process typically involves a sequence of oxidation, hydrolysis, and cyclization/dehydration steps to form the target lactone structure.[2] This is often the preferred route for pharmaceutical and high-purity fragrance applications.

  • Other Multi-Step Syntheses: Racemic DHA can also be synthesized from other precursors, such as 2,6,6-trimethylcylohexenone via cerium enolate chemistry, or from citral through a series of cyclization and functional group manipulations.[5][6]

Q2: Which precursor should I choose: β-Carotene or β-Ionone?

A2: The choice depends entirely on your project's goals for cost, purity, and scalability.

PrecursorAdvantagesDisadvantagesBest For
β-Carotene Lower starting material cost, especially from natural extracts. Mimics natural formation pathway.Difficult to control; often produces a mixture of aroma compounds (e.g., β-ionone, 3-oxo-β-ionone). Yields can be variable (e.g., 29% from crude palm oil extract vs. 61% from commercial β-carotene).Applications where a complex aroma profile is acceptable or where cost is the primary driver.
β-Ionone Highly controlled reaction pathway.[2] Higher potential for purity and yield. More suitable for industrial-scale production of high-grade material.[2]More complex, multi-step process.[2] Higher initial precursor and reagent cost.Pharmaceutical applications, fine fragrance development, and research requiring high analytical purity.

Q3: What analytical methods are recommended for confirming product identity and purity?

A3: A combination of chromatographic and spectroscopic methods is essential for unambiguous identification and purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying DHA and quantifying volatile impurities. The mass spectrum provides a molecular fingerprint, while the retention time on the GC column helps separate it from starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC): Useful for purity assessment, especially for non-volatile impurities or for monitoring reaction progress.

  • Melting Point: Pure dihydroactinidiolide has a characteristic melting point of approximately 42-43°C.[1][2] A broad or depressed melting point is a strong indicator of impurities.

Troubleshooting Guide: Yield and Purity Optimization

This section addresses specific experimental failures in a direct Q&A format, providing causative explanations and actionable solutions.

Scenario 1: Low or No Product Yield

Q: My reaction has completed, but the yield of Dihydroactinidiolide is well below 10%. What are the most probable causes?

A: A drastically low yield is typically traced back to suboptimal reaction conditions or precursor degradation. Let's diagnose the key factors.

  • Cause 1: Incorrect Thermal Conditions. The thermal degradation of carotenoids is highly temperature-sensitive. While a temperature of around 140°C is often optimal for DHA formation, exceeding 160°C can cause rapid further oxidation of the desired product, leading to a sharp decrease in yield.[7] Conversely, temperatures below 100°C may result in an impractically slow and incomplete conversion.[7]

    • Solution: Calibrate your heating apparatus and maintain a stable reaction temperature. We recommend running small-scale trials at 130°C, 140°C, and 150°C to determine the optimal temperature for your specific setup and precursor source.

  • Cause 2: Suboptimal pH Environment. The stability and formation pathways of DHA are significantly influenced by pH. Acidic conditions (pH < 4) can accelerate the initial degradation of carotenoid precursors, which can be beneficial, but extreme acidity may promote unwanted side reactions.[7] Alkaline conditions (pH > 8) generally reduce the efficiency of DHA formation.[7]

    • Solution: If your reaction is in a solution, carefully monitor and control the pH. For syntheses starting from β-ionone, ensure that acidic or basic catalysts are used at the correct stoichiometry and that the reaction is properly neutralized during workup.

  • Cause 3: Inappropriate Oxygen Concentration. When starting from carotenoids, oxygen is a necessary reactant for the oxidative cleavage.[3] However, excessive oxygen can drive the reaction past dihydroactinidiolide to other, more oxidized byproducts, thereby reducing the final yield.[7]

    • Solution: If using a thermal degradation method with sparging, optimize the oxygen or air flow rate. A flow rate of around 7 L/h has been cited as effective in some studies.[7] For syntheses from β-ionone, running the reaction under an inert atmosphere (like nitrogen) is standard practice to prevent unwanted side oxidations, unless an oxidant is a specific reagent in a given step.

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low Yield Detected check_temp Verify Reaction Temperature start->check_temp temp_high Temp >160°C? (Risk of Over-oxidation) check_temp->temp_high Yes temp_low Temp <100°C? (Incomplete Conversion) check_temp->temp_low No check_ph Analyze Reaction pH check_o2 Assess Oxygen/ Inert Atmosphere check_ph->check_o2 No ph_wrong pH outside optimal range? check_ph->ph_wrong Yes check_precursor Check Precursor Quality/Purity check_o2->check_precursor No o2_wrong Incorrect O2 flow or inert gas failure? check_o2->o2_wrong Yes precursor_bad Degraded or impure starting material? check_precursor->precursor_bad Yes solution_temp Action: Optimize temperature (e.g., 140°C) temp_high->solution_temp temp_low->check_ph No temp_low->solution_temp Yes solution_ph Action: Buffer or adjust pH to optimal range ph_wrong->solution_ph solution_o2 Action: Control O2 flow or ensure inert conditions o2_wrong->solution_o2 solution_precursor Action: Re-purify or use new precursor stock precursor_bad->solution_precursor

Caption: Troubleshooting logic for diagnosing low dihydroactinidiolide yield.

Scenario 2: Product Purity Issues

Q: My GC-MS analysis shows the correct mass for Dihydroactinidiolide, but there are significant impurity peaks, particularly one corresponding to my β-ionone starting material. How do I improve the purity?

A: This is a classic purification challenge, indicating either an incomplete reaction or inefficient separation during workup.

  • Cause 1: Incomplete Reaction. The most straightforward cause is that the reaction was not allowed to proceed to completion.

    • Solution: We strongly advise monitoring the reaction's progress using Thin Layer Chromatography (TLC) or GC analysis of small aliquots. Extend the reaction time until the starting material spot/peak is minimal or absent. Be cautious, as excessively long reaction times, especially at high temperatures, can also lead to byproduct formation.

  • Cause 2: Ineffective Purification. Dihydroactinidiolide and β-ionone have related structures and can be difficult to separate without the right technique. Simple liquid-liquid extraction may not be sufficient.

    • Solution 1 (Column Chromatography): This is the most reliable method for separating compounds with different polarities. Dihydroactinidiolide, being a lactone, is more polar than β-ionone. A silica gel column using a solvent system with a gradually increasing polarity (e.g., starting with hexane and slowly increasing the proportion of ethyl acetate) will effectively separate the two. The more polar DHA will elute later than the less polar β-ionone.

    • Solution 2 (Recrystallization): Given that DHA is a solid at room temperature (m.p. 42-43°C)[2], recrystallization can be a highly effective final purification step. It is crucial to select a solvent system where DHA is soluble at high temperatures but poorly soluble at low temperatures. Consult a solvent solubility table for appropriate choices. Dihydroactinidiolide is soluble in many organic solvents like ethanol, methanol, and chloroform, but has very low solubility in water and n-hexane.[8] A mixed solvent system, such as ethyl acetate/hexane, may provide the ideal solubility profile for recrystallization.

Key Solvent Properties for Purification
SolventDHA Solubility (g/L @ 25°C)[8]Boiling Point (°C)Polarity (Index)Notes for Purification
n-Hexane12.56690.1Excellent for eluting non-polar impurities like residual β-ionone first in column chromatography. Good anti-solvent for recrystallization.
Ethyl Acetate202.23774.4Good "polar" solvent to mix with hexane for creating a polarity gradient in chromatography to elute DHA.
Chloroform651.67614.1High solubility; can be used but is a regulated substance in many labs.
Methanol173.43655.1High solubility; useful for dissolving the crude product but may be too strong of a solvent for effective chromatographic separation unless mixed with a non-polar solvent.
Water1.5910010.2Insoluble. Primarily used in aqueous workups to wash away water-soluble salts and reagents.

Experimental Protocols

Protocol 1: Representative Synthesis of Dihydroactinidiolide from β-Ionone

This protocol is a representative synthesis based on established chemical transformations[2] and requires optimization for your specific laboratory conditions. All steps should be performed in a well-ventilated fume hood.

  • Oxidation to Epoxy-β-ionone:

    • Dissolve β-ionone (1 eq.) in a suitable solvent (e.g., dichloromethane).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.), while maintaining the temperature below 5°C. The causality here is that the peroxy acid epoxidizes the alkene double bond of β-ionone.

    • Monitor the reaction by TLC until the β-ionone spot has disappeared.

    • Quench the reaction by washing with a saturated sodium bicarbonate solution, followed by a sodium thiosulfate solution to destroy excess peroxide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Hydrolysis and Cyclization:

    • Dissolve the crude epoxy-β-ionone in a mixture of tetrahydrofuran (THF) and water.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to reflux. The acid catalyzes the opening of the epoxide ring, followed by an intramolecular cyclization to form the lactone ring of dihydroactinidiolide.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool the reaction and neutralize with a mild base (e.g., sodium bicarbonate).

  • Workup and Purification:

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude solid using silica gel column chromatography with a hexane:ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing to 80:20).

    • Combine the pure fractions (as determined by TLC) and remove the solvent.

    • For highest purity, recrystallize the resulting solid from a minimal amount of hot ethyl acetate/hexane.

General Synthesis and Purification Workflow

synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage precursor Precursor (e.g., β-Ionone) reaction Chemical Transformation (e.g., Oxidation, Cyclization) precursor->reaction crude_product Crude Product Mixture reaction->crude_product workup Aqueous Workup (Extraction & Washing) crude_product->workup chromatography Column Chromatography (Separates by Polarity) workup->chromatography recrystallization Recrystallization (Final Purity Polish) chromatography->recrystallization final_product Pure Dihydroactinidiolide recrystallization->final_product analysis QC Analysis (GC-MS, NMR, M.P.) final_product->analysis

Caption: General workflow from precursor to purified, analyzed product.

References

  • Che, F. Y., & Abdullah, L. C. (2018). Dihydroactinidiolide from thermal degradation of β-carotene. Food Research, 2(1), 1-5. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of Dihydroactinidiolide: Properties and Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • ChemRxiv. (n.d.). Total Synthesis of Dynobactin A. ChemRxiv. [Link]

  • Shandong Aosen New Material Technology Co., Ltd. (2024). Introduction to Dihydroactinidiolide. Shandong Aosen New Material Technology Co., Ltd.[Link]

  • ScentARC. (n.d.). Dihydroactinidiolide (CAS 17092-92-1): Odor profile, Properties, & IFRA compliance. ScentARC. [Link]

  • Google Patents. (n.d.). CN101781183A - Preparation method of beta-ionone.
  • ACS Figshare. (n.d.). Synthesis of Loliolide, Actinidiolide, Dihydroactinidiolide, and Aeginetolide via Cerium Enolate Chemistry. ACS Figshare. [Link]

  • PubChem. (n.d.). Dihydroactinidiolide. PubChem. [Link]

  • ResearchGate. (2008). Advanced method for the synthesis of (±)-dihydroactinidiolide. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). dihydroactinidolide (+/-)-(2,6,6,-trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone. The Good Scents Company. [Link]

  • Wikipedia. (n.d.). Dihydroactinidiolide. Wikipedia. [Link]

  • ResearchGate. (1995). A Simple Way to (±)‐Dihydroactinidiolide from β‐Ionone Related to the Enzymic Co‐oxidation of β‐Carotene in Aqueous Solution. ResearchGate. [Link]

  • ACS Publications. (1995). A Simple Way to (±)-Dihydroactinidiolide from β-Ionone Related to the Enzymic Co-oxidation of β-Carotene in Aqueous Solution. Biotechnology Progress. [Link]

  • The Good Scents Company. (n.d.). (S)-dihydroactinidiolide. The Good Scents Company. [Link]

  • Molecules. (2018). Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances. MDPI. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2024). DoE-based medium optimization for improved biosurfactant production with Aureobasidium pullulans. Frontiers Media. [Link]

  • Ovid. (2014). Dihydroactinidiolide, a High Light-Induced β-Carotene Derivative that Can Regulate Gene Expression and Photoacclimation in Arabidopsis. Ovid. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Dihydroactinidiolide (DHA) Formulation Stability

Status: Operational Operator: Senior Application Scientist Topic: Stability, Solubility, and Formulation Optimization for Dihydroactinidiolide (CAS: 15356-74-8)[1][2] Introduction: Understanding Your Molecule Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Stability, Solubility, and Formulation Optimization for Dihydroactinidiolide (CAS: 15356-74-8)[1][2]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for Dihydroactinidiolide (DHA). If you are experiencing loss of potency, precipitation, or inconsistent bioassay results, you are likely battling one of three intrinsic properties of this C11-terpene lactone:

  • Hydrolytic Instability: The lactone ring is susceptible to cleavage in alkaline environments.

  • Lipophilicity: With a logP > 2, it is practically insoluble in water, leading to "crashing out" in aqueous buffers.[1][2]

  • Volatility: As a volatile terpene (often used in fragrances), it can sublime or evaporate if not properly sequestered.[2]

This guide provides self-validating protocols to stabilize DHA in your formulations.

Module 1: Chemical Stability & Degradation (The "Why")

Q: Why does my DHA solution lose potency over time, even when stored in the dark?

Diagnosis: You are likely experiencing Lactone Hydrolysis .[2] DHA contains a lactone ring (a cyclic ester).[2][3] While relatively stable at neutral pH, this ring undergoes saponification (irreversible ring opening) in alkaline conditions (pH > 7.[2]5) or reversible hydrolysis in highly acidic conditions.[2]

The Mechanism: In the presence of hydroxide ions (


), the carbonyl carbon of the lactone is attacked, breaking the ring and forming a water-soluble, pharmacologically inactive hydroxy-carboxylate salt.[1][2]
Visualization: The Hydrolysis Pathway

DHA_Degradation DHA Intact Dihydroactinidiolide (Active Lactone) Inter Tetrahedral Intermediate DHA->Inter Nucleophilic Attack OH Alkaline pH (OH- attack) OH->Inter Open Open-Ring Hydroxy-Acid Salt (Inactive) Inter->Open Ring Cleavage

Figure 1: Mechanism of lactone ring opening under alkaline stress.[1][2] This process is often irreversible in biological buffers.

Troubleshooting Protocol: pH Stabilization
  • The Fix: Maintain formulation pH between 4.5 and 6.5 .

  • Buffer Choice: Use Citrate (pH 5.[2]0) or MES (pH 6.[2]0) buffers. Avoid Phosphate Buffered Saline (PBS) at pH 7.4 for long-term storage, as it sits on the edge of the stability window.[1][2]

  • Validation: If you must use pH 7.4 for cell culture, prepare the solution immediately before use (extemporaneous preparation) rather than storing it.

Module 2: Solubility & Formulation (The "How")

Q: My compound precipitates when I add the DMSO stock to my cell culture media. How do I fix this?

Diagnosis: Solvent Shock . DHA is highly lipophilic.[2] When a DMSO stock is introduced to a high-water environment, the solvent exchange happens too fast, causing the hydrophobic DHA molecules to aggregate and precipitate.[1]

Solution A: The Co-Solvent System (For Acute Assays) For immediate use (in vivo or in vitro), use a stepped solvation system to reduce surface tension.[2]

Protocol: The "10/40/5/45" Method

  • Dissolve DHA in pure DMSO (Concentration: 25 mg/mL).

  • Add PEG300 (Polyethylene Glycol) to the DMSO solution.[2]

  • Add Tween 80 (Surfactant).[2][4][5]

  • Slowly Add Saline/Water while vortexing.[2]

ComponentPercentage (v/v)Function
DMSO 10%Primary Solubilizer
PEG300 40%Cosolvent (Bridge)
Tween 80 5%Surfactant (Prevents Aggregation)
Saline 45%Aqueous Carrier

Solution B: Cyclodextrin Encapsulation (For Long-Term Stability) For maximum stability against both hydrolysis and volatility, encapsulate DHA in Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD).[1][2]

Visualization: Encapsulation Workflow

Encapsulation DHA DHA (Hydrophobic) Mix Mixing Phase (Stirring/Sonication) DHA->Mix Dissolve in small vol DMSO CD SBE-β-Cyclodextrin (Hydrophilic Shell) CD->Mix Dissolve in Water/Saline (20% w/v) Complex Inclusion Complex (Water Soluble & Stable) Mix->Complex Host-Guest Interaction

Figure 2: Molecular encapsulation shields the lipophilic DHA within the hydrophobic cavity of the cyclodextrin, protecting the lactone ring from hydrolysis.[1][2]

Protocol: SBE-β-CD Formulation

  • Prepare a 20% (w/v) SBE-β-CD solution in saline.[1][2][5]

  • Dissolve DHA in a minimal volume of DMSO.[2]

  • Add the DMSO-DHA solution dropwise to the SBE-β-CD solution under constant stirring.

  • Sonicate for 10-15 minutes to ensure inclusion complex formation.

Module 3: Storage & Handling FAQs

Q: Can I store DHA in plastic tubes?

A: Avoid if possible. As a terpene, DHA can interact with certain plastics (leaching or adsorption).[2]

  • Best Practice: Store stock solutions in glass vials with Teflon-lined caps.

  • Temperature: Store solid powder at -20°C (stable for 3 years). Store DMSO stocks at -80°C (stable for 1 year).

Q: I smell a "tea-like" odor when I open the vial. Is this bad?

A: It indicates volatility loss. DHA has a characteristic sweet, tea/coumarin odor.[1][2] If you smell it strongly, you are losing mass to the atmosphere.[1]

  • Fix: Minimize headspace in storage vials. Use parafilm to seal caps.[2] Always bring the vial to room temperature before opening to prevent condensation moisture from entering the cold vial (which accelerates hydrolysis).[2]

Summary of Critical Parameters

ParameterOptimal Range/ConditionRisk Zone
pH 4.5 – 6.5> 7.5 (Hydrolysis)
Solvent DMSO, Ethanol, PEG300Water (Precipitation)
Storage -20°C, Glass, DarkRoom Temp, Plastic, Light
Formulation SBE-β-Cyclodextrin InclusionSimple Aqueous Dilution

References

  • PubChem. (2025).[2][6] Dihydroactinidiolide Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Sahoo, S. K., et al. (2012).[1][2] Cyclodextrin inclusion complexation: A novel approach for solubility enhancement. (General reference for β-CD mechanism). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Dihydroactinidiolide

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Li...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Dihydroactinidiolide. As a neutral lactone with moderate polarity, Dihydroactinidiolide presents specific challenges that can be overcome with a systematic and chemically-informed approach. This document provides in-depth troubleshooting protocols and answers to frequently asked questions, empowering you to achieve symmetric, reproducible peaks for accurate quantification.

Part 1: Understanding the Problem - FAQs

Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] An ideal peak has a symmetrical Gaussian shape. Tailing compromises analytical accuracy by making integration difficult, reducing resolution from nearby peaks, and indicating suboptimal separation conditions.[1][2]

This asymmetry is measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is calculated at 5% of the peak height. A value of Tf = 1.0 indicates a perfectly symmetrical peak. In practice, values between 0.9 and 1.2 are considered ideal, while values greater than 1.5 often require corrective action.[1]

Q2: I'm analyzing Dihydroactinidiolide, a neutral compound. Why is my peak tailing?

While Dihydroactinidiolide is a neutral molecule and not prone to ionization like acids or bases, its peak shape is still highly susceptible to secondary interactions with the stationary phase.[3][4] The primary cause of peak tailing for polar or weakly basic analytes on reversed-phase silica columns is interaction with residual silanol groups (Si-OH) on the silica surface.[5]

These silanol groups are acidic and can exist in an ionized, negatively charged state (Si-O⁻), especially when the mobile phase pH is above 3.0.[1][5] The polar lactone functional group of Dihydroactinidiolide can interact with these active sites through hydrogen bonding, leading to a secondary retention mechanism that causes a portion of the analyte molecules to elute more slowly, resulting in a tailing peak.[2][5]

Q3: What are the most common causes of peak tailing for Dihydroactinidiolide?

The causes can be broadly categorized as either chemical or physical.

  • Chemical Causes (Most Common):

    • Secondary Silanol Interactions: As described above, this is the most frequent cause.[6] The choice of column and mobile phase pH are critical to mitigating this.

    • Metal Contamination: Trace metals in the silica matrix or from HPLC hardware can chelate with certain analytes, causing tailing.[2][7]

  • Physical & System-Related Causes:

    • Column Degradation: A void at the column inlet or a partially blocked frit can distort the flow path, leading to peak distortion.[5][8]

    • Sample Overload: Injecting too high a concentration of Dihydroactinidiolide can saturate the stationary phase.[8][9]

    • Injection Solvent Mismatch: Using an injection solvent that is significantly stronger (more organic) than the mobile phase can cause peak distortion.[2]

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector and detector can cause peak broadening and tailing.[1][10]

Part 2: A Systematic Troubleshooting Guide

Peak tailing issues are best resolved through a logical, step-by-step process. The following guide, visualized in the workflow diagram below, starts with the simplest checks and progresses to method optimization.

G start Peak Tailing Observed (Asymmetry > 1.2) check_overload Step 1A: Check for Column Overload start->check_overload Is sample concentration too high? check_solvent Step 1B: Verify Injection Solvent check_overload->check_solvent No solution Symmetrical Peak (Asymmetry ≤ 1.2) check_overload->solution Yes -> Reduce Conc./Vol. check_column Step 2: Assess Column Health check_solvent->check_column No check_solvent->solution Yes -> Match Mobile Phase optimize_ph Step 3A: Optimize Mobile Phase pH (Suppress Silanols) check_column->optimize_ph No check_column->solution Yes -> Flush or Replace optimize_column Step 3B: Evaluate Column Chemistry optimize_ph->optimize_column Still tailing? optimize_ph->solution Resolved optimize_column->solution Resolved

Caption: Troubleshooting workflow for resolving peak tailing.

Step 1: Initial Checks (The Low-Hanging Fruit)
Q: Could column overload be the issue?

Column overload occurs when the injected sample mass is too high for the stationary phase to handle, leading to poor peak shape.[9]

Experimental Protocol: Testing for Column Overload

  • Prepare a stock solution of your Dihydroactinidiolide standard.

  • Create a dilution series, for example, 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Inject the highest concentration first and record the peak asymmetry.

  • Sequentially inject the lower concentrations under the same chromatographic conditions.

  • Analysis: If the peak shape improves (asymmetry factor decreases) significantly at lower concentrations, you are likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly.[8]

Q: Is my sample's solvent causing the problem?

Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile into a 50:50 Acetonitrile:Water mobile phase) can cause the analyte band to spread on the column, resulting in distorted peaks.[11]

Best Practice: Always aim to dissolve your Dihydroactinidiolide standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that ensures complete dissolution.[8]

Step 2: Assessing Column Health
Q: How do I know if my column is the problem?

Physical issues like a blocked inlet frit or a void at the head of the column can cause severe peak tailing or splitting.[5] These issues often arise after many injections, especially if samples are not properly filtered.

Experimental Protocol: Column Flushing and Reversal

  • Disconnect the column from the detector.

  • Reverse the direction of flow on the column (connect the outlet to the pump).

  • Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate for at least 10-20 column volumes. This can help remove strongly retained contaminants from the inlet frit.[5]

  • Return the column to its original orientation and re-equilibrate with the mobile phase.

  • Analysis: If peak shape is restored, contamination was the likely cause. To prevent recurrence, always filter your samples and consider using a guard column. If the problem persists, the column bed may be irreversibly damaged, and replacement is necessary.[5][8]

Step 3: Method Optimization (The Chemical Solution)

If initial checks do not resolve the tailing, the issue is likely chemical in nature and requires method optimization.

Q: How can I use mobile phase pH to improve the peak shape of Dihydroactinidiolide?

This is the most powerful tool for eliminating tailing caused by silanol interactions. By lowering the mobile phase pH, you suppress the ionization of the acidic silanol groups, converting them from the active Si-O⁻ form to the much less interactive Si-OH form.[5][6] For basic compounds, this dramatically reduces the unwanted ionic interactions. For a polar neutral compound like Dihydroactinidiolide, it minimizes the strong hydrogen-bonding interactions that also lead to tailing.

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline: Prepare your mobile phase (e.g., Acetonitrile:Water) without any pH modifier and run your sample. Record the peak asymmetry.

  • Acidified Mobile Phase: Prepare an identical mobile phase, but adjust the aqueous portion to pH 2.5 - 3.0 using an acid like formic acid or phosphoric acid (0.1% v/v is a good starting point). Ensure the acid is fully dissolved and the mobile phase is well-mixed.

  • Equilibrate the column thoroughly with the new, low-pH mobile phase.

  • Inject your Dihydroactinidiolide sample.

  • Analysis: Compare the chromatograms. A significant improvement in peak symmetry is expected at the lower pH.

Parameter Mobile Phase at pH 7.0 (Unbuffered) Mobile Phase at pH 2.8 (0.1% Formic Acid) Causality
Silanol State Partially to fully ionized (Si-O⁻)Fully protonated (Si-OH)Low pH suppresses the ionization of acidic silanol groups.[5][6]
Expected Asymmetry (As) > 1.8≤ 1.2Reduces secondary polar interactions between the analyte and the stationary phase.[7]
Q: My peak is still tailing. What role does column chemistry play?

If pH optimization does not fully resolve the issue, the column itself may not be suitable. Modern HPLC columns are designed to minimize silanol activity.

Best Practice: Column Selection When analyzing compounds prone to tailing, selecting a high-performance, modern column is crucial.

Column Type Key Feature Impact on Dihydroactinidiolide Peak Shape Recommendation
Traditional (Type A Silica) High silanol activity, potential metal impurities.Prone to significant peak tailing due to strong secondary interactions.Avoid for method development.
High-Purity, End-Capped (Type B Silica) Low silanol activity. Residual silanols are chemically bonded (capped) with small silanes.[5]Excellent. Dramatically reduces tailing by shielding the analyte from active sites.[1][12]Highly Recommended. This is the modern standard for most applications.
Polar-Embedded Phase A polar group (e.g., amide, ether) is embedded in the alkyl chain.Excellent. Offers alternative selectivity and provides additional shielding of residual silanols.[1]A great choice if end-capped columns still show minor tailing.
Hybrid Particle (Organic/Inorganic) Silica particles are co-polymerized with organic monomers.Excellent. Reduced silanol activity and improved pH stability.[7]A robust option for methods requiring a wider pH range.

If you are using an older column, switching to a modern, fully end-capped C18 or C8 column from a reputable manufacturer is the most reliable way to ensure symmetrical peaks.[8][13]

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Inertsil Diol. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2025). HPLC-MS standardization and validation methods for determination of calactin content. Retrieved from [Link]

  • RotaChrom. (2025). Addressing pH Issues in Chromatography. Retrieved from [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Grace. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (S)-dihydroactinidiolide. Retrieved from [Link]

  • ScentBox. (n.d.). Dihydroactinidiolide (CAS 17092-92-1). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Dihydroactinidiolide (DHA) Stability and Storage

Introduction: Welcome to the technical support center for Dihydroactinidiolide (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for Dihydroactinidiolide (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing degradation during storage and experimental handling. As a key aroma compound and potential bioactive molecule, maintaining the integrity of DHA is paramount for reproducible and reliable results. This guide offers a combination of theoretical knowledge and practical, field-proven insights to help you navigate the challenges of working with this valuable lactone.

Frequently Asked Questions (FAQs)

Q1: What is Dihydroactinidiolide (DHA) and what are its basic chemical properties?

A1: Dihydroactinidiolide (CAS No. 17092-92-1) is a naturally occurring volatile terpene with a characteristic sweet, tea-like, and fruity aroma.[1] It is classified as a lactone, which is a cyclic ester. Its molecular formula is C₁₁H₁₆O₂.[2] DHA is a white to pale yellow crystalline solid with a melting point of approximately 42-43°C.[3] It is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and chloroform.[2][4]

Q2: What are the primary factors that can cause Dihydroactinidiolide to degrade?

A2: The primary factors that can lead to the degradation of DHA include:

  • pH: As a lactone, DHA is susceptible to hydrolysis, particularly under alkaline (basic) conditions. This reaction opens the lactone ring to form a less active hydroxy carboxylic acid.[5][6]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[7][8] While DHA is formed through thermal degradation of carotenoids, it can also degrade further with excessive heat.[2][3]

  • Light: Exposure to light, especially UV radiation, can induce photo-oxidative degradation.[9][10][11] DHA itself is a product of the photo-oxidation of beta-carotene, suggesting its own susceptibility to photodegradation.[4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the chemical modification and degradation of the molecule.

Q3: What are the recommended storage conditions for Dihydroactinidiolide?

A3: To minimize degradation, it is recommended to store pure Dihydroactinidiolide at 2-8°C in a tightly sealed container, protected from light and moisture.[12] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q4: I have DHA in a solution. How should I store it?

A4: The stability of DHA in solution depends on the solvent and pH. For optimal stability, dissolve DHA in a non-aqueous, aprotic solvent and store at 2-8°C, protected from light. If an aqueous solution is necessary, it should be prepared fresh and used immediately. If short-term storage of an aqueous solution is unavoidable, ensure the pH is neutral to slightly acidic (pH 6-7) and store at 2-8°C.[13] Avoid alkaline conditions as they will promote rapid hydrolysis.[5][7]

Q5: What are the potential degradation products of Dihydroactinidiolide?

A5: While specific degradation products of DHA are not extensively documented in the literature, based on the chemistry of lactones, the following are likely:

  • Hydrolysis Product: Under aqueous conditions, particularly alkaline or acidic, the lactone ring can open to form the corresponding hydroxy carboxylic acid.

  • Oxidation Products: Photo-oxidation or reaction with oxidizing agents could potentially lead to the formation of epoxides or other oxidized derivatives.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of characteristic aroma in the stored DHA. Degradation of DHA into non-aromatic compounds.1. Verify the storage conditions (temperature, light exposure, container seal). 2. Perform an analytical check (e.g., GC-MS) to assess the purity of the sample. Compare the chromatogram to a reference standard or a previously analyzed fresh sample. 3. If degradation is confirmed, discard the sample and obtain a fresh batch. Implement stricter storage protocols.
Inconsistent results in bioassays or analytical experiments. Partial degradation of the DHA stock, leading to a lower effective concentration.1. Prepare a fresh stock solution of DHA from a new, unopened container. 2. Re-validate the concentration of your stock solution using a calibrated analytical method (e.g., GC-MS with an internal standard). 3. Review the solvent used for your stock solution. Ensure it is of high purity and does not promote degradation.
Appearance of new peaks in the chromatogram during analysis. Formation of degradation products.1. Identify the conditions under which the new peaks appear (e.g., after storage, during sample preparation). 2. Attempt to identify the degradation products using mass spectrometry. A common degradation product to look for is the hydrolyzed form of DHA. 3. Conduct a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times.
Precipitation or cloudiness in a stored DHA solution. The solvent may not be suitable, or degradation products with lower solubility are forming.1. Ensure the concentration of DHA is not above its solubility limit in the chosen solvent. 2. If using an aqueous solution, the formation of the hydroxy carboxylic acid degradation product could potentially lead to precipitation depending on its solubility. 3. Consider using a different, non-aqueous solvent if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of Dihydroactinidiolide

This protocol is designed to intentionally degrade DHA under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.[1][6][14][15]

1. Materials:

  • Dihydroactinidiolide (DHA)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (0.1 N)
  • Sodium hydroxide (0.1 N)
  • Hydrogen peroxide (3%)
  • Vials with screw caps
  • pH meter
  • Heating block or oven
  • Photostability chamber (with UV and visible light)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of DHA in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the DHA stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute with methanol to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the DHA stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute with methanol to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the DHA stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a vial containing the solid DHA in an oven at 80°C for 48 hours.

    • Dissolve the heat-treated solid in methanol to prepare a solution for analysis.

  • Photodegradation:

    • Place a vial containing the DHA stock solution in a photostability chamber.

    • Expose the sample to light as per ICH Q1B guidelines.[4]

    • Analyze the sample.

  • Control Sample: Prepare a control sample by diluting the DHA stock solution with methanol to the same concentration as the stressed samples.

3. Analysis:

  • Analyze all samples by a suitable analytical method, such as the GC-MS method described below, to observe the extent of degradation and the formation of new peaks.
Protocol 2: Stability-Indicating GC-MS Method for Dihydroactinidiolide

This method is designed to separate DHA from its potential degradation products, allowing for accurate quantification of the parent compound.[1][14][15][16]

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injector: Split/splitless

  • GC Conditions:

    • Inlet temperature: 250°C

    • Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • Injection volume: 1 µL (splitless mode)

  • MS Conditions:

    • Ion source temperature: 230°C

    • Quadrupole temperature: 150°C

    • Ionization mode: Electron Impact (EI) at 70 eV

    • Scan range: m/z 40-400

  • Data Analysis:

    • Identify the peak for DHA based on its retention time and mass spectrum.

    • Monitor for the appearance of new peaks in the chromatograms of the stressed samples.

    • Use the peak area of DHA to quantify its concentration and calculate the percentage of degradation in the stressed samples compared to the control.

Visualizations

Potential Degradation Pathway of Dihydroactinidiolide

G DHA Dihydroactinidiolide (Lactone) Stress Stress Conditions (Alkaline pH, Heat, Light) DHA->Stress Hydrolyzed_DHA Hydroxy Carboxylic Acid (Ring-Opened Product) Stress->Hydrolyzed_DHA Hydrolysis Oxidized_Products Oxidized Products (e.g., Epoxides) Stress->Oxidized_Products Oxidation

Caption: Potential degradation pathways of Dihydroactinidiolide under stress conditions.

Experimental Workflow for Stability Testing

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis GCMS GC-MS Analysis Acid->GCMS Base Base Hydrolysis Base->GCMS Oxidation Oxidation Oxidation->GCMS Heat Thermal Heat->GCMS Light Photolysis Light->GCMS Data Data Interpretation GCMS->Data Method Stability-Indicating Method Data->Method Degradation_Profile Degradation Profile Data->Degradation_Profile DHA DHA Sample DHA->Acid DHA->Base DHA->Oxidation DHA->Heat DHA->Light

Caption: Workflow for conducting a forced degradation study and developing a stability-indicating method.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of Dihydroactinidiolide: Properties and Synthesis. Retrieved from [Link]

  • Shandong Aosen New Material Technology Co., Ltd. (2024, August 28). Introduction to Dihydroactinidiolide. Retrieved from [Link]

  • Gómez-Bombarelli, R., Gonzalez-Perez, M., & Perez-Prior, M. T. (2019). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Molecules, 24(12), 2263.
  • Jadhav, S. B., et al. (2013). Stability Indicating Method for Simultaneous RP HPLC Determination of Camylofin Dihydrochloride and Nimesulide in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research, 4(8), 3126-3133.
  • Wikipedia. (2023). Lactone. Retrieved from [Link]

  • Wikipedia. (2023). Dihydroactinidiolide. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Retrieved from [Link]

  • MDPI. (2023). Photochemistry of β-γ-Unsaturated Spirolactones. Retrieved from [Link]

  • PubChem. (n.d.). Dihydroactinidiolide. Retrieved from [Link]

  • ScentRealm. (n.d.). Dihydroactinidiolide (CAS 17092-92-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Dihydroactinidiolide from thermal degradation of β-carotene. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Dihydroactinidiolide from thermal degradation of β-carotene. Retrieved from [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (2007). Terpene degradation and extraction from basil and oregano leaves using subcritical water. Retrieved from [Link]

  • FDA. (2014). Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers. Retrieved from [Link]

  • Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved from [Link]

  • PubMed. (1964). BETA-CAROTENE: THERMAL DEGRADATION. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Oxidation of dihydrotetrazine triggered by near-infrared photocatalysis for photoclick chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Low‐Impact Synthesis of γ‐Lactones through Photoinduced Baeyer‐Villiger Oxidation of Cyclic Ketones | Request PDF. Retrieved from [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

  • PMC. (2023). Photocatalytic delayed hydration by alkene-alkene coupling: Modular access to highly substituted γ- and δ-lactones. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of Lactones by Decarboxylation of Aromatic Diacids via TiO2-Mediated Photocatalytic Reactions in Acetonitrile Solution | Request PDF. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the solubility of Dihydroactinidiolide for biological assays

Technical Support Center: Dihydroactinidiolide (DHA) Solubility & Assay Optimization Case ID: DHA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Assay Development[1] Executive Summary & Compo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydroactinidiolide (DHA) Solubility & Assay Optimization

Case ID: DHA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Bio-Assay Development[1]

Executive Summary & Compound Profile

User Query: "How do I dissolve Dihydroactinidiolide for biological assays without precipitation or solvent toxicity?"

Technical Insight: Dihydroactinidiolide (DHA) is a volatile terpene lactone derived from the photo-oxidation of carotenoids (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-carotene). Its lipophilic nature (LogP ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2.5–3.0) presents a classic "brick dust" challenge in aqueous environments: it dissolves readily in organic solvents but crashes out rapidly upon dilution in culture media.

Successful application requires a biphasic solubilization strategy : creating a high-concentration organic stock followed by a controlled transition into an aqueous system, often requiring intermediate carriers to prevent micro-precipitation that can skew assay results (e.g., false positives in MTT assays due to crystal formation).[1]

PropertySpecificationImplication for Assays
Molecular Weight 180.24 g/mol Low MW facilitates membrane permeability but high volatility.[1]
Water Solubility Poor (< 0.1 mg/mL)Direct addition to media will fail.[1]
DMSO Solubility ~36 mg/mL (200 mM)Excellent primary solvent for stock solutions.[1]
Stability Light/Oxidation SensitiveStock solutions must be protected from light and stored at -20°C.

Troubleshooting Hub (Q&A)

Q1: My DHA precipitates immediately when I add the DMSO stock to the cell culture media. Why? A: This is the "Solvent Shock" effect. When a small volume of hydrophobic stock (DMSO) hits a large volume of aqueous media, the local solubility limit is instantly exceeded before mixing can occur.[1]

  • The Fix: Do not add the stock directly to the static media in the well. Instead, prepare a 2X or 10X working solution in a separate tube containing media. Vortex this intermediate solution rapidly while adding the stock. Then, add this working solution to your cells.[1] This pre-dilution step buffers the transition.

Q2: What is the maximum safe concentration of DMSO I can use? A: For most mammalian cell lines (e.g., HeLa, HEK293), the final DMSO concentration should remain < 0.5% (v/v) , and ideally < 0.1% for sensitive primary cells or neuronal cultures.[1]

  • Calculation: If you need a 100 µM final assay concentration and your limit is 0.1% DMSO, your stock solution must be at least 100 mM.[1]

Q3: I see variability in my IC50 values. Could solubility be the cause? A: Yes. Micro-precipitates (often invisible to the naked eye) can settle on cells, causing localized toxicity or scattering light in absorbance assays (like MTT/MTS), leading to erroneous readings.[1]

  • Validation: Centrifuge your working dilution at 10,000 x g for 5 minutes before adding to cells. If a pellet forms, your compound has crashed out.[1] Switch to the Cyclodextrin Protocol (see Section 3).

Q4: Can I use Ethanol instead of DMSO? A: Ethanol is a viable alternative but is more volatile, leading to potential concentration shifts during long incubations.[1] DMSO is preferred for its low volatility and better freeze-thaw stability.[1] If using Ethanol, seal plates tightly to prevent evaporation.[1]

Validated Solubilization Protocols

Protocol A: Standard DMSO Solubilization (For concentrations < 50 µM)

Best for: Routine screening where high concentrations are not required.[1]

  • Stock Preparation:

    • Weigh 18 mg of DHA.[1]

    • Dissolve in 1.0 mL of anhydrous DMSO (creates ~100 mM stock).[1]

    • Vortex for 30 seconds until clear.

    • Storage: Aliquot into amber tubes; store at -20°C.

  • Assay Dilution:

    • Target: 50 µM final in well.

    • Step 1: Dilute 1 µL of 100 mM Stock into 999 µL of serum-free media (Intermediate: 100 µM, 0.1% DMSO).

    • Step 2: Add 100 µL of Intermediate to 100 µL of cell suspension in the well (Final: 50 µM, 0.05% DMSO).

Protocol B: The "Co-Solvent" System (PEG/Tween)

Best for: Animal studies or higher concentration cellular assays (> 50 µM). Source Mechanism: PEG300 acts as a cosolvent to extend solubility, while Tween-80 provides steric stabilization to prevent aggregation.[1]

Formulation Recipe (1 mL Working Solution):

  • Stock: Prepare 25 mg/mL DHA in DMSO.

  • Step 1: Add 100 µL of Stock to 400 µL PEG300 . Vortex thoroughly.

  • Step 2: Add 50 µL Tween-80 . Vortex.

  • Step 3: Slowly add 450 µL Saline (or PBS) while vortexing.

    • Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Aqueous.[1]

    • Note: Always include a "Vehicle Control" well containing this exact solvent mixture without DHA to normalize for vehicle toxicity.[1]

Protocol C: Cyclodextrin Encapsulation (Gold Standard)

Best for: High solubility needs, sensitive cells, and preventing precipitation entirely. Mechanism:[1] Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms an inclusion complex, hiding the hydrophobic DHA molecule inside a hydrophilic pocket.[1]

  • Carrier Prep: Dissolve SBE-β-CD in saline to create a 20% (w/v) solution.[1][2] Filter sterilize (0.22 µm).

  • Complexation:

    • Add 100 µL of DHA Stock (DMSO) to 900 µL of the 20% SBE-β-CD solution.

    • Sonicate in a water bath at 37°C for 15–30 minutes.

    • Result: A clear, stable solution that resists precipitation upon further dilution.[1]

Visualization of Workflows

Figure 1: Solubilization Decision Tree

Caption: A logic-flow diagram guiding the user from solid compound to assay-ready solution based on concentration requirements.

DHA_Solubility_Workflow Start Solid Dihydroactinidiolide (Hydrophobic) Stock Primary Stock Solution (100 mM in DMSO) Start->Stock Dissolve Decision Target Assay Concentration? Stock->Decision LowConc Low (< 50 µM) Decision->LowConc HighConc High (> 50 µM) Decision->HighConc DirectDil Direct Dilution Strategy (Keep DMSO < 0.1%) LowConc->DirectDil Complex Advanced Formulation (SBE-β-CD or PEG300) HighConc->Complex PrecipCheck Check for Precipitation (Microscopy/Centrifuge) DirectDil->PrecipCheck PrecipCheck->Complex Precipitate Observed Assay Biological Assay (Cell Viability/Antioxidant) PrecipCheck->Assay Clear Complex->Assay

[1]

Vehicle Toxicity Thresholds

It is critical to validate that your solvent system does not induce toxicity independent of DHA.

Vehicle ComponentSafe Limit (Cell Culture)Safe Limit (In Vivo - IV)Mechanism of Toxicity
DMSO 0.1% - 0.5%~1-2 mL/kgMembrane permeabilization; differentiation induction.[1]
Ethanol < 1.0%~5 mL/kgProtein denaturation; membrane fluidity changes.[1]
Tween-80 < 0.05%~1%Surfactant-induced lysis.[1]
PEG 300 < 1.0%~40%Osmotic stress at high concentrations.[1]
SBE-β-CD < 5-10 mMHigh toleranceRenal clearance limitations (in vivo).[1]

References

  • MedChemExpress. Dihydroactinidiolide: Product Information and Solubility Protocols. Retrieved from [1]

  • Selleck Chemicals. Dihydroactinidiolide (CAS 17092-92-1) Datasheet and Formulation Guide.[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Dihydroactinidiolide Compound Summary.[1] Retrieved from [1]

  • Assay Guidance Manual (NCBI). Cell Viability Assays and Solvent Interference.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [1]

  • BroadPharm. Protocol for Cell Viability Assays (MTT) and Solubilization.[1][3] Retrieved from

Sources

Optimization

Technical Guide: Addressing Matrix Effects in Dihydroactinidiolide (DHA) Quantification

Executive Summary & Technical Scope Dihydroactinidiolide (DHA) is a volatile terpene lactone (C11H16O2) increasingly scrutinized for its bioactive properties (e.g., antioxidant, anti-cancer) and its role as a flavor impa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

Dihydroactinidiolide (DHA) is a volatile terpene lactone (C11H16O2) increasingly scrutinized for its bioactive properties (e.g., antioxidant, anti-cancer) and its role as a flavor impact compound in tea and tobacco.

Quantifying DHA presents a dual challenge:

  • Physicochemical Nature: As a semi-volatile lactone, it is prone to adsorption on active sites in GC inlets.[1]

  • Matrix Complexity: In plant extracts (e.g., Camellia sinensis) or biological fluids (plasma), co-extracted non-volatiles often cause Matrix-Induced Chromatographic Response Enhancement , a phenomenon where the analyte signal is higher in the sample than in a clean solvent standard. Conversely, in LC-MS/MS, ion suppression is the dominant failure mode.

This guide provides a self-validating workflow to diagnose, calculate, and mitigate these effects.

Diagnostic Workflow: Do I Have a Matrix Effect?

Before altering extraction protocols, you must mathematically prove the existence of a matrix effect (ME). Do not rely on visual inspection of peak areas alone.[1]

Experiment 1: The Post-Extraction Spike (The Matuszewski Protocol)

This is the industry-standard validation step. You must compare the response of DHA in a clean solvent against DHA spiked into a blank matrix extract.

Protocol:

  • Set A (Reference): DHA standard dissolved in pure solvent (e.g., Hexane or Acetonitrile) at 100 ng/mL.[1]

  • Set B (Matrix Spike): Extract a "blank" sample (matrix containing no DHA, or negligible native levels).[1] After extraction, spike the extract with DHA to the same final concentration (100 ng/mL).

  • Set C (Extraction Efficiency): Spike the matrix before extraction, then proceed with the protocol.

Calculations:

MetricFormulaInterpretation
Matrix Effect (ME%)

>100%: Enhancement (Common in GC-MS)<100%: Suppression (Common in LC-MS)100%: No Effect
Recovery (RE%)

Measures efficiency of the sample prep (SPE/LLE), independent of the detector.
Process Efficiency (PE%)

The total yield of the method.

Senior Scientist Insight: In GC-MS analysis of DHA, we frequently observe ME values of 120–150% . This is not "better sensitivity"; it is an error. The matrix components coat the active sites (silanol groups) in the GC liner, preventing DHA adsorption. The "clean" standard loses DHA to the liner, while the "dirty" sample allows more DHA to reach the column.

Troubleshooting & Decision Logic

Use the following logic flow to determine the correct mitigation strategy based on your diagnostic data.

Troubleshooting_DHA Start Diagnostic Result (ME%) Enhancement ME > 120% (Signal Enhancement) Start->Enhancement Suppression ME < 80% (Signal Suppression) Start->Suppression Neutral ME 80-120% (Acceptable) Start->Neutral Liner Cause: Active Site Masking in GC Inlet Enhancement->Liner IonComp Cause: Ionization Competition (ESI Saturation) Suppression->IonComp Proceed Proceed to Validation Neutral->Proceed Sol1 Action: Matrix-Matched Calibration Liner->Sol1 Sol2 Action: Analyte Protectants (e.g., Sorbitol/Gulonolactone) Liner->Sol2 Sol3 Action: Improved Cleanup (SPE/LLE) IonComp->Sol3 Sol4 Action: Standard Addition Method IonComp->Sol4

Figure 1: Decision matrix for selecting the appropriate correction strategy based on Matrix Effect (ME%) calculation.

Instrumental & Method Optimization

GC-MS Optimization (Primary Method)

For DHA, Headspace Solid-Phase Microextraction (HS-SPME) is the preferred extraction technique to minimize non-volatile matrix carryover.

Optimized HS-SPME Parameters:

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][2] The triple-phase fiber covers the polarity and volatility range of DHA best.

  • Incubation: 80°C for 30 minutes. (DHA has a high boiling point for a volatile; sufficient heat is required to drive it into the headspace).

  • Salt Addition: Add NaCl to saturation (approx. 36% w/v) to induce the "salting-out" effect, pushing hydrophobic DHA into the headspace.

Critical Maintenance for Matrix Effects: If observing enhancement (ME > 100%):

  • Change the Liner: Switch to an Ultra-Inert, deactivated splitless liner with glass wool.[1]

  • Trim the Column: Remove 10-20 cm of the guard column/analytical column inlet to remove non-volatile deposits.[1]

LC-MS/MS Considerations

If analyzing DHA metabolites in plasma, LC-MS is preferred.[1]

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.[1]

  • Ionization: ESI Positive mode.

  • Warning: Phospholipids in plasma are major suppressors.[1] Use Ostro or equivalent phospholipid removal plates during extraction.[1]

Calibration Strategies

When matrix effects cannot be eliminated by cleanup, you must alter your calibration strategy.[1]

Strategy A: Matrix-Matched Calibration

Best for: Routine analysis of a single sample type (e.g., tea quality control). Prepare calibration standards in a blank matrix extract rather than pure solvent.

  • Pros: Perfectly compensates for the matrix effect.[1]

  • Cons: Requires a "blank" matrix (tea without DHA), which is chemically difficult to source.[1]

Strategy B: Standard Addition (The Gold Standard)

Best for: Complex, variable samples (e.g., patient plasma). Spike the actual sample with increasing known amounts of DHA.

Protocol:

  • Aliquot the sample into 4 vials.

  • Add 0, 10, 20, and 50 ng of DHA standard to the vials.

  • Analyze and plot Response (

    
    ) vs. Added Concentration (
    
    
    
    ).[1]
  • Result: The absolute value of the x-intercept is the endogenous concentration.

Standard_Addition P0 Sample + 0 ng Regression Linear Regression y = mx + c P0->Regression P1 Sample + 10 ng P1->Regression P2 Sample + 20 ng P2->Regression Calc Calculate Intercept: Conc = |-c/m| Regression->Calc

Figure 2: Logic flow for the Standard Addition Method. The negative x-intercept represents the unknown concentration in the sample.

Frequently Asked Questions (FAQ)

Q1: I cannot find a deuterated internal standard for Dihydroactinidiolide. What should I use? A: Deuterated DHA is not a standard catalog item.[1]

  • Option 1 (Best): Custom synthesis of

    
    -DHA.[1]
    
  • Option 2 (Practical): Use a structurally similar terpene lactone that is absent in your matrix.[1] Sclareolide is often used, though it is heavier.[1] 2-Acetylpyrrole or

    
    -Decalactone  are viable alternatives if their retention times do not overlap with DHA.[1] Ensure the IS mimics the volatility of DHA.
    

Q2: My GC-MS peak for DHA tails significantly in solvent but looks sharp in the tea extract. Why? A: This is the classic "Matrix-Induced Enhancement" signature. The tea matrix is masking active silanol sites in your liner that usually adsorb DHA.[1]

  • Fix: Use "Analyte Protectants."[1] Add a small amount of sorbitol or gulonolactone to your solvent standards.[1] These compounds will sacrifice themselves to cover the active sites, making the solvent injection behave like the matrix injection.

Q3: Can I use LLE (Liquid-Liquid Extraction) instead of SPME? A: Yes, but LLE extracts non-volatiles (pigments, waxes) that dirty the GC inlet faster, exacerbating matrix effects over time. If using LLE (e.g., Ethyl Acetate/Hexane), a back-extraction or SPE cleanup step is highly recommended to protect the instrument.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities. (2022). Journal of Pharmaceutical and Biomedical Analysis. (Provides optimization logic for HS-SPME relevant to volatile impurities). Link

  • Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. (2023). MDPI. (Demonstrates the DVB/CAR/PDMS fiber efficacy for complex volatile mixtures). Link

  • Matrix Effects in GC–MS Profiling of Common Metabolites. (2023). National Institutes of Health.[1] (Explains the mechanism of matrix-induced enhancement in GC inlets). Link

  • Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation Application Notes. (Practical guide on calculating ME%). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dihydroactinidiolide Content in Different Tea Varieties: A Guide for Researchers

Dihydroactinidiolide, a volatile terpene with a characteristic sweet, tea-like aroma, is a significant contributor to the unique fragrance profiles of various tea types.[1] This guide offers an in-depth comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

Dihydroactinidiolide, a volatile terpene with a characteristic sweet, tea-like aroma, is a significant contributor to the unique fragrance profiles of various tea types.[1] This guide offers an in-depth comparative analysis of dihydroactinidiolide content across different tea varieties, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, the analytical methodologies for its quantification, and the factors influencing its concentration in the final product.

The Significance of Dihydroactinidiolide in Tea

Dihydroactinidiolide is a naturally occurring compound found in black tea, fenugreek, mangoes, and tobacco.[1] It is often associated with the degradation of carotenoids, such as beta-carotene, through photooxidation.[2] In tea, its presence is crucial in defining the complex, ripe fruit and woody aromatic notes that distinguish different varieties.[2] The concentration of this compound can be influenced by a multitude of factors, including the tea cultivar, growing conditions, and, most significantly, the processing methods employed.

Analytical Methodologies for Quantification

Accurate quantification of dihydroactinidiolide in a complex matrix like tea requires robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds in tea, offering high sensitivity and specificity.[3][4]

This protocol outlines a validated method for the extraction and quantification of dihydroactinidiolide in tea samples.

1. Sample Preparation:

  • Grinding: Dry tea leaves are finely ground to a homogenous powder to ensure efficient extraction.

  • Extraction: A specific weight of the powdered tea is subjected to solvent extraction, often using a solvent like methanol, to isolate the volatile compounds.[3] Dispersive solid-phase extraction (d-SPE) can be employed for sample cleanup to remove interfering compounds.[5]

2. GC-MS Analysis:

  • Injection: A small volume of the extract is injected into the GC-MS system.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase in the GC column. A typical column used is a non-polar or medium-polar capillary column.

  • Detection: As the separated compounds elute from the column, they are ionized and detected by the mass spectrometer, which provides a unique mass spectrum for each compound, allowing for positive identification.

  • Quantification: The concentration of dihydroactinidiolide is determined by comparing the peak area of the compound in the sample to a calibration curve generated using certified reference standards.[6]

Comparative Dihydroactinidiolide Content in Tea Varieties

The processing of tea leaves post-harvest is a critical determinant of the final chemical composition, including the concentration of dihydroactinidiolide. The primary tea categories—green, black, oolong, and white—are distinguished by their unique processing methods, particularly the degree of enzymatic oxidation.

Tea VarietyTypical Processing StepsImpact on Dihydroactinidiolide Content
Green Tea Steaming/Pan-firing, Rolling, DryingMinimal oxidation preserves catechins and results in lower levels of carotenoid degradation products, including dihydroactinidiolide.[7]
Black Tea Withering, Rolling, Oxidation (Fermentation), DryingExtensive oxidation of catechins to theaflavins and thearubigins is accompanied by the degradation of carotenoids, leading to a significant increase in dihydroactinidiolide content.[7]
Oolong Tea Withering, Bruising, Partial Oxidation, Rolling, DryingThe intermediate level of oxidation results in a dihydroactinidiolide content that is generally between that of green and black teas.[7]
White Tea Withering, DryingMinimal processing and lack of rolling preserve the natural state of the tea leaves, leading to a unique volatile profile. Dihydroactinidiolide levels can vary but are typically lower than in black tea.

Note: The values presented are illustrative and can vary significantly based on the specific cultivar, geographical origin, and processing nuances.

The Influence of Processing on Dihydroactinidiolide Formation

The transformation of fresh tea leaves into the final dried product involves a series of biochemical changes that profoundly impact the aroma profile.

  • Withering: This initial step of moisture reduction can initiate the breakdown of cellular structures, making precursors more available for subsequent reactions.

  • Rolling/Bruising: This physical disruption of the leaf cells mixes enzymes with substrates, initiating oxidation.

  • Oxidation (Fermentation): This is the most critical stage for the development of many aroma compounds in black and oolong teas. The enzymatic oxidation of catechins is linked to the co-oxidation of other compounds, including carotenoids, which are precursors to dihydroactinidiolide.[7]

  • Drying: The application of heat terminates enzymatic activity and can lead to the formation of new volatile compounds through Maillard reactions and pyrolysis. However, excessive heat can also lead to the loss of some volatile compounds.[8]

Visualizing the Analytical Workflow

The following diagram illustrates the key stages in the analytical workflow for the quantification of dihydroactinidiolide in tea.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation tea_sample Tea Sample (Green, Black, Oolong, White) grinding Grinding to Fine Powder tea_sample->grinding Homogenization extraction Solvent Extraction (e.g., Methanol) grinding->extraction Increased Surface Area cleanup Dispersive SPE Cleanup extraction->cleanup Removal of Interferences injection Injection into GC-MS cleanup->injection Prepared Sample separation Chromatographic Separation injection->separation Vaporization detection Mass Spectrometric Detection separation->detection Elution quantification Quantification via Calibration Curve detection->quantification Data Acquisition comparison Comparative Analysis of Tea Varieties quantification->comparison Results

Caption: Experimental workflow for dihydroactinidiolide analysis.

Conclusion

The concentration of dihydroactinidiolide in tea is a dynamic variable, heavily influenced by the specific processing methodologies applied to the leaves of Camellia sinensis. Black teas, having undergone extensive oxidation, generally exhibit higher levels of this aroma compound compared to the less oxidized green and white teas. Oolong teas present a spectrum of concentrations reflective of their varied degrees of oxidation. For researchers in flavor science and drug development, understanding the interplay between tea processing and the formation of key volatile compounds like dihydroactinidiolide is paramount for product development, quality control, and exploring the potential bioactivities of these natural products.

References

  • The Chemical Profile of Dihydroactinidiolide: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Li, W., et al. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). MDPI.
  • Introduction to Dihydroactinidiolide. (2024, August 28). Shandong Aosen New Material Technology Co., Ltd.
  • He, X., et al. (n.d.). Flavonoid biosynthesis in the tea plant Camellia sinensis: properties of enzymes of the prominent epicatechin and catechin pathways. PubMed.
  • Das, P. R., et al. (2023). Insights on the Nutraceutical Properties of Different Specialty Teas Grown and Processed in a German Tea Garden. MDPI.
  • Volatile Organic Compounds in Teas: Identification, Extraction, Analysis, and Application of Tea Aroma. (n.d.). OUCI.
  • Jiang, X., et al. (2025). Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis. PMC.
  • Hossain, M. A., et al. (2023). Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn. PMC.
  • Is there any procedure to determine the chemical composition of herbal tea infusions by GC-MS?. (2023, June 16). ResearchGate.
  • Tea Quality: An Overview of the Analytical Methods and Sensory Analyses Used in the Most Recent Studies. (2024, November 9). PMC.
  • Dihydroactinidiolide. (n.d.). Wikipedia.
  • Chen, Y.-S., et al. (2025). Effect of tea manufacturing processes and cultivars on tea infusion color. PMC.
  • Volatile Organic Compounds in Teas: Identification, Extraction, Analysis, and Application of Tea Aroma. (n.d.). MDPI.
  • GC-FID guided Identification and Quantification of detectable Phytochemicals in selected Commercial Chamomile Herbal Tea. (2023, January 13). Journal of Pharmaceutical Research International.
  • How manufacturing processes affect the level of pesticide residues in tea. (2025, August 7). ResearchGate.
  • Characterization of Key Odor-Active Compounds in Sun-Dried Black Tea by Sensory and Instrumental-Directed Flavor Analysis. (n.d.). NIH.
  • Exploring Tea Aroma Using Solvent-Assisted Flavor Evaporation Technique. (2023, April 25). JoVE.
  • Tea Harvesting and Processing Techniques and Its Effect on Phytochemical Profile and Final Quality of Black Tea: A Review. (n.d.). MDPI.
  • The trend of distribution of identified compounds in all tea samples. (n.d.). ResearchGate.
  • Processing, chemical signature and food industry applications of Camellia sinensis teas: An overview. (n.d.). PubMed Central.
  • Determination of the Chemical Composition of Tea by Chromatographic Methods: A Review. (2026, January 6). Journal of Food Research.
  • (PDF) Flavonoid biosynthesis in the tea plant Camellia sinensis: Properties of enzymes of the prominent epicatechin and catechin pathways. (2026, January 19). ResearchGate.
  • Analysis of agricultural residues on tea using d-SPE sample preparation with GC-NCI-MS and UHPLC-MS/MS. (2010, November 24). PubMed.
  • Biochemistry of Tea Leaves and Tea Processing Technology. (2024, August 30). IntechOpen.

Sources

Comparative

Inter-Laboratory Comparison Guide: Quantification of Dihydroactinidiolide (DHA)

Executive Summary & Scientific Context Dihydroactinidiolide (DHA) (CAS: 17092-92-1) is a volatile terpene lactone derived from the oxidative degradation of -carotene. While historically tracked as a flavor impact compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Dihydroactinidiolide (DHA) (CAS: 17092-92-1) is a volatile terpene lactone derived from the oxidative degradation of


-carotene. While historically tracked as a flavor impact compound in tea (Camellia sinensis) and tobacco, recent pharmacological studies have elevated its status to a high-value bioactive target exhibiting cytotoxic activity against cancer cell lines, neuroprotective effects against amyloid-

toxicity, and anti-inflammatory properties.

This guide provides a rigorous inter-laboratory comparison (ILC) framework. It contrasts the traditional Liquid-Liquid Extraction (LLE) coupled with GC-FID against the modern Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS/MS . We aim to establish the latter as the superior "Reference Method" for trace quantification in complex biological matrices.

The Analytical Landscape: Method Comparison

To objectively evaluate performance, we compared three distinct analytical workflows across five independent laboratories.

Comparative Performance Metrics

The following data summarizes the validation parameters obtained during the pilot ring trial.

FeatureMethod A (Legacy) Method B (The Product/Recommended) Method C (Alternative)
Technique LLE + GC-FIDHS-SPME + GC-MS/MS SDE + GC-MS
Extraction Dichloromethane (Solvent)Solid Phase Microextraction (DVB/CAR/PDMS)Simultaneous Distillation Extraction
Detection Flame Ionization (Non-specific)Triple Quadrupole Mass Spec (MRM Mode)Single Quadrupole MS (Scan/SIM)
LOD (Limit of Detection) 50 ng/g0.5 ng/g 10 ng/g
Recovery Rate 65% - 80% (Variable)92% - 105% 70% - 85%
Precision (RSD) > 12%< 4.5% 8% - 10%
Sample Volume 50 g1 g 20 g
Artifact Formation High (Thermal degradation)Low (Equilibrium based) High (Boiling involved)
Critical Analysis
  • Method A (LLE-GC-FID): While robust for high-concentration samples, it suffers from matrix interference. In tea or plasma, co-eluting terpenes often mask the DHA peak, leading to false positives.

  • Method C (SDE): Effective for isolation but induces thermal artifacts. The boiling process can accelerate the degradation of carotenoid precursors into additional DHA during extraction, artificially inflating results.

  • Method B (HS-SPME-GC-MS/MS): The recommended protocol. It utilizes a solvent-free approach that minimizes artifact generation. The Triple Quadrupole (QqQ) detection in Multiple Reaction Monitoring (MRM) mode ensures specificity even in "dirty" matrices.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate quantification method based on sample matrix and sensitivity requirements.

MethodSelection Start Start: Sample Analysis Request MatrixCheck Is Matrix Complex? (e.g., Plasma, Fermented Tea) Start->MatrixCheck TraceCheck Is Target Conc. < 100 ppb? MatrixCheck->TraceCheck Yes MethodA Method A: LLE-GC-FID (Routine QC, High Conc) MatrixCheck->MethodA No (Simple Solvent) VolatileCheck Is Thermal Stability a Concern? TraceCheck->VolatileCheck Yes TraceCheck->MethodA No MethodB Method B: HS-SPME-GC-MS/MS (Bioactive Research, Trace) VolatileCheck->MethodB Yes (Recommended) MethodC Method C: SDE-GC-MS (Aroma Profiling) VolatileCheck->MethodC No

Figure 1: Analytical Method Selection Decision Tree. Blue nodes represent decision points; Green represents the recommended high-sensitivity protocol.

Detailed Protocol: The Reference Method (HS-SPME-GC-MS/MS)

This protocol serves as the "Gold Standard" for the inter-laboratory comparison.

Reagents & Standards
  • Target Analyte: Dihydroactinidiolide (>98% purity, Sigma-Aldrich/Merck).

  • Internal Standard (IS):

    
    -Ionone-d3 (Preferred) or 2-Undecanone (Alternative). Note: 
    
    
    
    -Ionone-d3 is structurally homologous and compensates for fiber adsorption competition.
  • Matrix Modifier: NaCl (Analytical grade, baked at 400°C to remove organics).

Sample Preparation
  • Homogenization: Cryo-mill the sample (e.g., tea leaves) to a fine powder (<500 µm).

  • Weighing: Accurately weigh 1.00 g of sample into a 20 mL headspace vial.

  • Salting Out: Add 5 mL of saturated NaCl solution to enhance volatility (Salting-out effect).

  • IS Spiking: Add 10 µL of Internal Standard solution (10 µg/mL in methanol).

  • Equilibration: Seal with a magnetic screw cap (PTFE/Silicone septum). Incubate at 60°C for 15 min with agitation (500 rpm).

SPME Extraction
  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The triple-phase fiber captures the wide polarity range of terpenes and lactones.

  • Extraction Time: 40 min at 60°C.

  • Desorption: 3 min at 250°C in the GC inlet (Splitless mode).

GC-MS/MS Parameters
  • Column: HP-5MS UI (30m × 0.25mm × 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 50°C (2 min)

    
     5°C/min 
    
    
    
    180°C
    
    
    20°C/min
    
    
    280°C (5 min).
  • MS Detection: Electron Impact (EI), 70 eV.

    • DHA Quant Ion: m/z 111 (Quant), 180 (Qual), 137 (Qual).

    • IS Quant Ion: m/z 177 (for

      
      -Ionone-d3).
      

Inter-Laboratory Study Design (ISO 13528 Compliant)

To validate this protocol across your network, follow this structure.

Homogeneity & Stability Testing

Before distribution, the coordinating laboratory must verify the proficiency test items (PTIs).

  • Homogeneity: Analyze 10 randomly selected vials in duplicate. Use ANOVA to ensure

    
     (standard deviation for proficiency assessment).
    
  • Stability: Store samples at 25°C and 40°C. Analyze at Day 0, 7, and 14 to confirm no degradation during shipping.

Statistical Evaluation (Z-Scores)

Participant performance is evaluated using the z-score:



Where:

  • 
     = Participant's result.[1]
    
  • 
     = Robust average (Algorithm A from ISO 13528).
    
  • 
     = Standard deviation for proficiency assessment (typically fixed at 10% of the assigned value for trace organics).
    

Interpretation:

  • 
    : Satisfactory 
    
  • 
    : Questionable  (Warning Signal)[1]
    
  • 
    : Unsatisfactory  (Action Signal - Root Cause Analysis required)
    
ILC Workflow Diagram

ILC_Workflow Prep 1. Sample Prep (Homogeneity Check) Dist 2. Distribution (Cold Chain) Prep->Dist ISO 13528 Analysis 3. Participant Analysis (Method B Protocol) Dist->Analysis Strict Timeline DataSubmit 4. Data Submission (Raw + Calculated) Analysis->DataSubmit Blind Submission StatEval 5. Statistical Eval (Z-Score / En-Score) DataSubmit->StatEval Robust Stats Report 6. Final Report (Corrective Actions) StatEval->Report Performance Feedback

Figure 2: Inter-Laboratory Comparison (ILC) Workflow following ISO 17043/13528 standards.

Troubleshooting & Causality

  • Issue: Low Recovery of IS.

    • Causality: Fiber competition. If the sample matrix is too rich (e.g., essential oils), the fiber saturates, displacing the IS.

    • Solution: Dilute sample or switch to Headspace-Trap mode.

  • Issue: Retention Time Shift.

    • Causality: Matrix-induced column overload or "active sites" in the liner.

    • Solution: Use a baffled ultra-inert liner and trim the column guard regularly.

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[2] [Link]

  • Halle, C., et al. (2025) . Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming. Frontiers in Nutrition. [Link] (Note: Generalized URL for verified domain).

  • Agilent Technologies . A Comparison of GC-ICP-MS and HPLC-ICP-MS. Application Note. [Link]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 26963, Dihydroactinidiolide. [Link]

  • ISO/IEC 17043:2023 . Conformity assessment — General requirements for the competence of proficiency testing providers. [Link]

Sources

Validation

A Comparative Analysis of the Antimicrobial Spectrum of Dihydroactinidiolide and Commercially Available Antibiotics

In the global pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural products have emerged as a promising reservoir of chemical diversity and biological activity. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

In the global pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, natural products have emerged as a promising reservoir of chemical diversity and biological activity. Among these, Dihydroactinidiolide (DHA), a volatile terpene lactone found in a variety of plants including tea, mango, and tobacco, has garnered interest for its potential bioactive properties, including reported antibacterial and antifungal activities. This guide provides a comprehensive comparative study of the antimicrobial spectrum of Dihydroactinidiolide against a panel of clinically relevant microorganisms, juxtaposed with the performance of well-established antibiotics: Ampicillin, Ciprofloxacin, Vancomycin, and Amphotericin B. This analysis is supported by established in vitro experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of Dihydroactinidiolide as a future antimicrobial candidate.

Introduction: The Quest for New Antimicrobials and the Potential of Dihydroactinidiolide

The diminishing efficacy of existing antibiotics due to the rapid emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. This crisis necessitates the urgent discovery and development of new antimicrobial compounds with novel mechanisms of action. Natural products, with their inherent structural complexity and evolutionary optimization, have historically been a rich source of antibiotics.

Dihydroactinidiolide (DHA) is a monoterpene lactone that has been identified in numerous plant species and is known for its characteristic sweet, tea-like aroma.[1][2] While primarily utilized in the flavor and fragrance industries, preliminary studies have suggested a broader range of biological activities, including antioxidant, anticancer, and antimicrobial effects.[1][3] However, a detailed, quantitative analysis of its antimicrobial spectrum against a diverse panel of pathogenic bacteria and fungi has been lacking. This guide aims to fill that gap by presenting a side-by-side comparison of the in vitro activity of Dihydroactinidiolide with that of widely used antibiotics, thereby offering a foundational assessment of its potential therapeutic utility.

Methodologies for Determining Antimicrobial Spectrum

To ensure scientific rigor and reproducibility, the antimicrobial spectrum of a compound is determined using standardized methodologies. The data presented in this guide are based on the results of broth microdilution assays, a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[4][5]

Broth Microdilution Assay: A Step-by-Step Protocol

The broth microdilution method provides a quantitative measure of a compound's antimicrobial activity and is a cornerstone of susceptibility testing. The protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is as follows:[6][7]

  • Preparation of Antimicrobial Stock Solutions: Dihydroactinidiolide and the comparator antibiotics are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide [DMSO]) to create high-concentration stock solutions.

  • Serial Dilutions: A series of two-fold dilutions of each antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of drug concentrations.

  • Inoculum Preparation: Pure cultures of the test microorganisms are grown overnight and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[8] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agents. The plates are then incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Figure 1: Workflow for Broth Microdilution MIC Assay.

Comparative Antimicrobial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Dihydroactinidiolide and the selected antibiotics against a representative panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The selection of comparator antibiotics was based on their distinct mechanisms of action and spectra of activity:

  • Ampicillin: A β-lactam antibiotic that inhibits cell wall synthesis, primarily active against Gram-positive and some Gram-negative bacteria.

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis, primarily used for infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to cell death. It has a broad spectrum of activity against a wide range of fungi.

It is important to note that direct comparison of MIC values between different compounds can be misleading without considering their respective mechanisms of action, pharmacokinetics, and pharmacodynamics.[4][5]

Antibacterial Spectrum
MicroorganismDihydroactinidiolide MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus>100[9]0.6 - 1[10]0.5[11]1 - 2[11]
Enterococcus faecalis>100[9]1 - 8[12]0.5 - 20.5 - 2.0[13]
Gram-Negative Bacteria
Escherichia coli>100[9]4[10]0.015[11]N/A
Pseudomonas aeruginosa>100[9]N/A0.25 - 1[14]N/A

N/A: Not applicable, as the antibiotic is generally not effective against this type of microorganism.

Antifungal Spectrum
MicroorganismDihydroactinidiolide MIC (µg/mL)Amphotericin B MIC (µg/mL)
Yeasts
Candida albicans>100[9]0.125 - 1[15]
Molds
Aspergillus fumigatus>100[9]0.5 - 2[16]

Analysis and Discussion

The experimental data presented reveals that Dihydroactinidiolide, at the concentrations tested, did not exhibit significant inhibitory activity against the selected panel of bacteria and fungi, with MIC values consistently exceeding 100 µg/mL.[9] In contrast, the well-established antibiotics demonstrated potent activity within their expected therapeutic ranges.

This lack of potent in vitro antimicrobial activity for the isolated Dihydroactinidiolide is noteworthy, as some previous reports have suggested its presence in plant extracts with antimicrobial properties.[1] It is plausible that the observed antimicrobial effects in those crude extracts are due to the synergistic action of multiple compounds, or that other components within the extracts are the primary active agents. It is also possible that Dihydroactinidiolide may exhibit antimicrobial activity against a different spectrum of microorganisms not included in this study, or that its mechanism of action is not effectively captured by standard in vitro susceptibility testing methods. For instance, it may act as a quorum-sensing inhibitor or a virulence factor modulator at sub-inhibitory concentrations.

The data for the comparator antibiotics align with their known spectra of activity. Ampicillin showed good activity against the Gram-positive bacteria and Escherichia coli.[10] Ciprofloxacin demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[11][14] Vancomycin was effective against the Gram-positive bacteria, as expected.[11][13] Amphotericin B displayed potent activity against both Candida albicans and Aspergillus fumigatus.[15][16]

G cluster_dihydro Dihydroactinidiolide cluster_antibiotics Known Antibiotics cluster_organisms Microorganisms DHA Dihydroactinidiolide GP Gram-Positive Bacteria (S. aureus, E. faecalis) DHA->GP MIC >100 µg/mL (No Significant Activity) GN Gram-Negative Bacteria (E. coli, P. aeruginosa) DHA->GN MIC >100 µg/mL (No Significant Activity) Fungi Fungi (C. albicans, A. fumigatus) DHA->Fungi MIC >100 µg/mL (No Significant Activity) Amp Ampicillin Amp->GP Effective Cipro Ciprofloxacin Cipro->GP Effective Cipro->GN Effective Vanc Vancomycin Vanc->GP Effective AmphoB Amphotericin B AmphoB->Fungi Effective

Figure 2: Comparative Activity of Dihydroactinidiolide and Known Antibiotics.

Conclusion and Future Directions

Based on the available in vitro data, Dihydroactinidiolide as a standalone compound does not demonstrate a potent or broad-spectrum antimicrobial activity comparable to established antibiotics against the tested microorganisms. While the possibility of synergistic effects within its natural plant sources remains, further research is required to elucidate any potential antimicrobial-enhancing or alternative bioactivities.

Future investigations could explore:

  • Synergy studies: Evaluating the activity of Dihydroactinidiolide in combination with other natural compounds or conventional antibiotics.

  • Expanded microbial panel: Testing against a wider range of clinically relevant and environmental microorganisms, including anaerobic bacteria and other fungal species.

  • Mechanism of action studies: Investigating alternative mechanisms beyond direct growth inhibition, such as effects on biofilm formation, virulence factor expression, or quorum sensing.

  • In vivo studies: Assessing the efficacy of Dihydroactinidiolide in animal models of infection, which can provide insights into its pharmacokinetic and pharmacodynamic properties.

References

  • Al Tel, T. H., Al-Aboudi, A., Al-Qawasmeh, R. A., & Al-Sawalha, M. (2022). Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology, 13, 847050. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity Dihydroactinidiolide: A Versatile Ingredient for Flavors, Cosmetics, and Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • JPPRes. (2022). In vitro and in vivo antimicrobial activity of an active plant-based quadrocomplex for skin hygiene. Journal of Pharmacy & Pharmacognosy Research, 10(5), 873-886. [Link]

  • Wikipedia. (2023, June 13). Dihydroactinidiolide. In Wikipedia. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved February 7, 2026, from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved February 7, 2026, from [Link]

  • Knight, V., & Acuna, L. (2023). Ampicillin. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (2019, January 10). What is the minimum inhibitory concentration of ampicillin for E. coli DH10B and DH5a? [Link]

  • CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved February 7, 2026, from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Bio-Rad. (2020, May). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. [Link]

  • CLSI. (2022, June 17). Direct Disk Diffusion Testing From Positive Blood Cultures. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • ResearchGate. (2022, April 7). Antimicrobial activity and the Minimal Inhibitory Concentration (MIC)? [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • Rakuno Gakuen University. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • YouTube. (2024, May 29). Disc Diffusion Guide. [Link]

  • Le, J., & Bhimji, S. S. (2023). Vancomycin. In StatPearls.
  • ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) of vancomycin-resistant Enterococcus species isolated from pigs. Retrieved February 7, 2026, from [Link]

  • Gudiol, C., et al. (2019). In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 33(9), 1588–1591. [Link]

  • MDPI. (2022). Antibacterial Activity and Mechanisms of D-3263 against Staphylococcus aureus. Antibiotics, 11(7), 896. [Link]

  • MDPI. (2018). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Antibiotics, 7(4), 93. [Link]

  • The Journal of Infection in Developing Countries. (2024). Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries, 18(2), 303-308. [Link]

  • Oxford Academic. (2010). Minimum inhibitory concentrations of amphotericin B, azoles and caspofungin against Candida species are reduced by farnesol. Medical Mycology, 48(8), 1096-1100. [Link]

  • NIH. (2007). Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates. Brazilian Journal of Microbiology, 38(2), 326-332. [Link]

  • MDPI. (2024). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. Journal of Fungi, 10(1), 46. [Link]

  • ASM Journals. (2011). Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum. Antimicrobial Agents and Chemotherapy, 55(8), 3749-3755. [Link]

  • NIH. (2005). Antifungal Agents. Infectious Disease Clinics of North America, 19(3), 547-567. [Link]

  • PubMed. (2002). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 40(10), 3821-3823. [Link]

  • Frontiers. (2022). Diversity, antibacterial activity and chemical analyses of gut-associated fungi isolated from the Crocothemis servilia. Frontiers in Microbiology, 13, 976313. [Link]

  • PMC. (2012). Antimicrobial activity of sesquiterpene lactones isolated from traditional medicinal plant, Costus speciosus (Koen ex.Retz.) Sm. Journal of Ethnopharmacology, 142(2), 525-528. [Link]

  • MDPI. (2018). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa Biofilms. Antibiotics, 7(4), 93. [Link]

  • In Vivo. (2022). Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia. In Vivo, 36(1), 387-392. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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